Lysolipin I
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOMIZJYHXSRLV-MVHMQXOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207855 | |
| Record name | Lysolipin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59113-57-4 | |
| Record name | Lysolipin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysolipin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Lysolipin I: A Technical Guide
An In-depth Exploration of a Potent Xanthone Antibiotic from Streptomyces
Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Lysolipin I, a potent polycyclic xanthone antibiotic produced by Streptomyces species. It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development. This document details the producing microorganisms, fermentation and extraction protocols, purification methodologies, and techniques for structural elucidation and biological activity assessment. All quantitative data is presented in structured tables, and key experimental workflows and biosynthetic regulatory pathways are visualized using Graphviz diagrams.
Introduction
This compound is a chlorinated, polycyclic xanthone natural product belonging to the polyketide class of antibiotics.[1] It was first isolated from Streptomyces violaceoniger Tü 96 in 1975.[1] The producing organism also produces an unstable precursor, Lysolipin X, which readily converts to the more stable and biologically active this compound.[1] this compound has also been isolated from Streptomyces tendae Tü 4042. It exhibits potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported to be in the low nanomolar range.[2] Its mechanism of action is believed to be the inhibition of bacterial cell wall biosynthesis through interaction with lipid carriers for murein intermediates.[1]
The unique chemical structure and potent biological activity of this compound have made it a subject of interest for further investigation and development. This guide aims to consolidate the available technical information to facilitate further research and development efforts.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₄ClNO₁₁ | [1] |
| Molecular Weight | 597.96 g/mol | - |
| Appearance | Deeply yellow solid | [1] |
| Class | Polyketide, Xanthone | [2] |
Table 2: Producing Microorganisms and Fermentation Conditions
| Organism | Fermentation Medium | Temperature | Shaking Speed | Production Level | Reference |
| Streptomyces violaceoniger Tü 96 | Not specified in detail | Not specified in detail | Not specified in detail | Not specified | [1] |
| Streptomyces tendae Tü 4042 | Not specified in detail | Not specified in detail | Not specified in detail | Low | [2] |
| Streptomyces albus J1074 (heterologous host) | R5 medium (preculture), various production media (e.g., NL200, SGG, TDG) | 28°C | 180 rpm | ~50 mg/L (unoptimized) | [2] |
Table 3: Antibacterial Activity of this compound
| Target Organism | MIC | Reference |
| Gram-positive bacteria (e.g., Bacillus, Staphylococcus, Corynebacterium) | < 10 nM | [2] |
| Gram-negative bacteria (e.g., Proteus, Pseudomonas) | < 10 nM | [2] |
| Enterobacteriaceae (with compromised membrane) | Inhibition at high dilution | [1] |
Experimental Protocols
Fermentation of Streptomyces for this compound Production
This protocol is based on the heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus.
3.1.1 Media Preparation
-
R5 Medium (Preculture): (Components per liter) 103 g sucrose, 0.25 g K₂SO₄, 10.12 g MgCl₂·6H₂O, 10 g glucose, 0.1 g casamino acids, 5 g yeast extract, 2.2 g agar, 5.73 g TES buffer. Adjust pH to 7.2.
-
Production Media (example: SGG medium): (Components per liter) 15 g glycerol, 15 g glucose, 15 g soy flour, 5 g NaCl, 2 g CaCO₃.
3.1.2 Fermentation Protocol
-
Inoculate a 500 mL flask containing 100 mL of R5 medium with a spore suspension or mycelial fragments of S. albus harboring the this compound gene cluster.
-
Incubate the preculture at 28°C with shaking at 180 rpm for 3 days.[2]
-
Transfer 10 mL of the preculture to a 500 mL flask containing 100 mL of production medium.
-
Incubate the production culture at 28°C with shaking at 180 rpm for 7 days.[2]
Extraction and Purification of this compound
3.2.1 Extraction
-
After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelium with acetone or methanol.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
3.2.2 Purification (General Protocol)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from a low to a high concentration of solvent B over a suitable time (e.g., 5% to 95% B over 40 minutes).
-
Detection: UV detector at a wavelength of 365 nm.[2]
-
Collect fractions corresponding to the this compound peak and confirm purity by analytical HPLC-MS.
Structural Elucidation
The structure of this compound was originally determined using a combination of spectroscopic techniques.
-
UV-Vis Spectroscopy: To identify the chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. While the specific spectral data from the original publication is not readily accessible, modern high-resolution NMR instruments (e.g., 500 MHz or higher) would be used for complete structural assignment, including 2D NMR techniques like COSY, HSQC, and HMBC.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Determination of Minimum Inhibitory Concentration (MIC)
The following is a standard broth microdilution protocol that can be used to determine the MIC of this compound against bacterial strains like Staphylococcus aureus.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mandatory Visualizations
Signaling Pathways and Biosynthesis Regulation
The biosynthesis of this compound is encoded by a large biosynthetic gene cluster (BGC) which also contains several regulatory genes (llpR1-llpRV) that control its expression.[2]
Caption: Regulatory cascade for this compound biosynthesis.
Experimental Workflow for Discovery and Isolation
The general workflow from the producing microorganism to the purified active compound is a multi-step process.
Caption: General workflow for this compound discovery and characterization.
Conclusion
This compound remains a promising antibiotic candidate due to its potent activity against clinically relevant bacteria. The elucidation of its biosynthetic gene cluster has opened avenues for genetic engineering to create novel derivatives with improved properties. This technical guide provides a foundational resource for researchers to build upon, facilitating further exploration of this compound and its potential as a therapeutic agent. Further research is warranted to develop optimized and scalable purification protocols and to fully characterize its pharmacological properties.
References
The Biosynthesis of Lysolipin I: A Technical Guide for Scientific Professionals
Abstract
Lysolipin I, a potent polycyclic xanthone antibiotic produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042, exhibits significant antibacterial activity against a range of pathogens, including multidrug-resistant strains.[1][2] Its complex, highly oxidized structure originates from a type II polyketide synthase (PKS) pathway, followed by a remarkable series of tailoring reactions. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture of its biosynthetic gene cluster (BGC), the key enzymatic steps, and quantitative production data. Furthermore, it supplies detailed experimental protocols for the genetic manipulation and analysis of lysolipin production, aimed at researchers in natural product discovery and drug development.
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a large, 42-43 kb biosynthetic gene cluster (BGC).[2][3] This cluster, referred to as the llp cluster, was fully sequenced from S. tendae Tü 4042 and contains 42 identified genes.[1][4] These genes encode all the requisite machinery for producing the complex lysolipin scaffold, including a minimal type II PKS, cyclases, and an extensive collection of tailoring enzymes, particularly oxidoreductases, which contribute to its status as one of the most highly modified aromatic polyketides.[1][5] The BGC also contains genes for regulation and self-resistance.[1]
The heterologous expression of the entire BGC, contained on cosmid 4H04, in the host Streptomyces albus J1074 resulted in stable production of this compound, confirming the completeness of the cloned gene set.[1][3]
The this compound Biosynthetic Pathway
The construction of this compound is a multi-stage process, initiated by a specialized starter unit and proceeding through polyketide chain synthesis, cyclization, and extensive tailoring.
-
Starter Unit Formation: Unlike typical type II PKS pathways that start with acetate, lysolipin biosynthesis is primed by a malonate-derived starter unit.[6] The amidotransferase LlpA is proposed to be responsible for generating this malonamate starter unit, a key step that dictates the initial chemistry of the backbone.[4][6]
-
Polyketide Chain Assembly: The core of the molecule is assembled by the minimal type II PKS, which consists of three dissociated enzymes: the ketosynthase subunits KSa and KSβ (LlpE and LlpD, respectively) and the acyl carrier protein (ACP), LlpF.[1][7] This enzymatic complex iteratively catalyzes the condensation of 12 malonyl-CoA extender units to the malonamate starter, creating a linear tridecaketide intermediate anchored to the LlpF ACP.[7]
-
Cyclization and Aromatization: Following chain assembly, the nascent polyketide chain is subjected to a series of intramolecular aldol condensations, catalyzed by the cyclases LlpCI-CIII.[1][4] These reactions fold the linear chain into a polycyclic aromatic intermediate, which forms the foundational ring structure of the xanthone core.
-
Post-PKS Tailoring Reactions: The aromatic intermediate undergoes a battery of modifications, which are responsible for the significant chemical complexity and bioactivity of this compound. This is one of the most heavily oxidized polyketides known.[5] Key tailoring steps include:
-
Oxidations: At least 15 genes in the cluster encode enzymes for redox modifications (llpOI-OVIII, ZI-ZIV, U, L, and S), highlighting the extensive oxidative tailoring required.[1][4] These enzymes, including putative monooxygenases and hydroxylases, are crucial for forming the xanthone moiety and decorating the scaffold.
-
Methylation: Six methyltransferases (llpMI-MVI) are encoded in the BGC, responsible for adding methyl groups at specific positions.[1]
-
Halogenation: A dedicated halogenase, LlpH, chlorinates the xanthone structure, a feature often critical for the bioactivity of natural products.[3]
-
Quantitative Data Summary
The production of this compound is tightly regulated, and yields can be substantially improved through genetic engineering. The compound's potent bioactivity is reflected in its low minimum inhibitory concentrations (MICs).
Table 1: Production Yields of this compound and Derivatives
| Strain / Condition | Genetic Background | Production Yield | Reference |
|---|---|---|---|
| S. albus J1074 | Heterologous host with llp BGC (cosmid 4H04) | 50 mg/L (non-optimized) | [2] |
| S. tendae Tü 4042 | Wild-type producer with llpRI inactivation | ~500 mg/L (>300% increase) | [2] |
| S. albus 4H04∆llpRI | Heterologous host with repressor knockout | 3-fold increase vs. parent |[5] |
Table 2: Antibacterial Activity (MIC) of this compound
| Target Organism | MIC | Notes | Reference |
|---|---|---|---|
| Gram-positive bacteria (e.g., Bacillus, Staphylococcus) | < 10 nM | Extraordinarily potent activity | [2] |
| Gram-negative bacteria (e.g., Proteus, Pseudomonas) | < 10 nM | Extraordinarily potent activity | [2] |
| Gram-positive & Gram-negative bacteria | 0.001 µg/mL | General potent activity | [8] |
| Xanthomonas citri subsp. citri | 0.4 - 0.8 µg/mL | Activity against plant pathogen | [8] |
| E. coli, Salmonella typhimurium | Resistant | Susceptible in permeation-enhanced strains |[2] |
Key Experimental Methodologies
Protocol 1: Gene Inactivation via PCR-Targeted λ-Red Recombination
This protocol describes the inactivation of a target gene (e.g., the repressor llpRI) within the lysolipin BGC on its cosmid vector, prior to introduction into a Streptomyces host.
Materials:
-
E. coli BW25113/pIJ790 (contains λ-Red recombination machinery)
-
Cosmid 4H04 (containing the llp BGC)
-
Template plasmid for resistance cassette (e.g., pIJ773 for apramycin)
-
Gene-specific primers with 39-nt homology arms
-
Electroporator and cuvettes
-
Appropriate antibiotics and culture media
Procedure:
-
Primer Design: Design forward and reverse primers. Each primer should contain a 39-nucleotide 5' extension homologous to the regions flanking the gene to be deleted and a 3' region for amplifying a desired antibiotic resistance cassette.
-
PCR Amplification of Cassette: Perform PCR using the designed primers and a template plasmid to amplify the resistance cassette flanked by the homology arms. Purify the PCR product.
-
Preparation of Electrocompetent Cells: Grow E. coli BW25113/pIJ790 harboring the target cosmid 4H04 at 30°C to an OD600 of 0.4-0.6. Induce the λ-Red system by adding L-arabinose and incubating at 37°C for 45-60 minutes. Prepare electrocompetent cells by washing with ice-cold sterile 10% glycerol.
-
Electroporation: Electroporate the purified PCR product (~100-500 ng) into the prepared electrocompetent cells.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotics to select for both the cosmid and the newly integrated resistance cassette. Screen colonies by PCR using primers flanking the target gene to confirm successful replacement.
Protocol 2: Heterologous Expression in Streptomyces albus
This protocol details the transfer of the recombinant cosmid from E. coli to S. albus for heterologous production of lysolipin or its derivatives.
Materials:
-
E. coli ET12567/pUZ8002 (methylation-deficient, contains helper plasmid for conjugation)
-
S. albus J1074 spores
-
Recombinant cosmid (e.g., 4H04ΔllpRI)
-
ISP4, MS, and R5 media
-
Nalidixic acid, apramycin (or other relevant antibiotics)
Procedure:
-
Cosmid Transfer to Donor E. coli: Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.
-
Preparation of S. albus Spores: Grow S. albus J1074 on ISP4 agar until fully sporulated. Harvest spores and store as a glycerol stock.
-
Conjugation: a. Grow the E. coli donor strain to mid-log phase in LB with appropriate antibiotics. Wash and resuspend the cells in antibiotic-free LB. b. Heat-shock S. albus spores at 50°C for 10 minutes. c. Mix the E. coli donor cells and S. albus spores. Plate the mixture onto dry MS agar plates. Incubate at 28-30°C for 16-20 hours.
-
Selection of Exconjugants: Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the antibiotic corresponding to the resistance marker on the cosmid (e.g., apramycin). Continue incubation until Streptomyces colonies appear.
-
Production Cultivation: Inoculate positive exconjugants into a suitable seed medium (e.g., TSB), followed by transfer to a production medium (e.g., R5).[2] Ferment for 5-7 days at 28°C.
Protocol 3: Extraction and HPLC-MS Analysis of this compound
This protocol provides a general method for extracting and analyzing this compound from fermentation cultures.
Materials:
-
Ethyl acetate, Methanol (HPLC grade)
-
Centrifuge and tubes
-
Rotary evaporator
-
HPLC-MS system with a C18 column
-
Acetonitrile, water, formic acid (LC-MS grade)
Procedure:
-
Extraction: a. Centrifuge the fermentation broth (e.g., 50 mL) to separate the supernatant and mycelia. b. Extract the supernatant three times with an equal volume of ethyl acetate. c. Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Sample Preparation: Re-dissolve the dried crude extract in a known volume of methanol (e.g., 1 mL) for analysis. Filter the sample through a 0.22 µm syringe filter.
-
HPLC-MS Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). For example, a linear gradient from 10% B to 100% B over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: Monitor at 365 nm for the characteristic lysolipin chromophore.[2] e. Mass Spectrometry: Use an ESI source in positive ion mode to detect the [M+H]⁺ ion of this compound (C₂₉H₂₄ClNO₁₁).
References
- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 3. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 4. Isolation of the lysolipin gene cluster of Streptomyces tendae Tü 4042 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Engineering Strategies Based on Secondary Messengers c‑di-GMP for the Discovery of Novel Aromatic Polyketides in Streptomyces sp. HDN154049 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on the Antitumor Potential of Lysolipin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysolipin I, a polycyclic xanthone antibiotic produced by Streptomyces species, is recognized for its potent antibacterial properties.[1][2] While its primary area of investigation has been in combating multidrug-resistant pathogens, its inherent cytotoxicity suggests a potential, yet largely unexplored, avenue for anticancer applications.[1] This technical guide provides a comprehensive framework for the preliminary investigation of this compound as an antitumor agent. Due to the limited publicly available data on the specific anticancer effects of this compound, this document outlines the standard experimental methodologies, data presentation formats, and theoretical signaling pathways that would be integral to a thorough preliminary study. The protocols and data tables presented herein are illustrative and serve as a template for future research in this promising area.
Introduction to this compound
This compound is a structurally complex aromatic polyketide.[1] Its biosynthesis is encoded by a large gene cluster, which has been the subject of genetic engineering to produce derivatives with altered bioactivities.[1][3][4] Notably, efforts have been made to generate derivatives with less cytotoxicity, indicating that the parent compound possesses significant cell-killing capabilities that may be harnessed for therapeutic purposes against cancer.[1] The xanthone chemical scaffold, to which this compound belongs, is found in numerous natural products exhibiting a range of biological activities, including significant antineoplastic effects against various cancer cells at nanomolar concentrations.[5][6]
Quantitative Analysis of Cytotoxicity
A crucial first step in evaluating the antitumor potential of this compound is to determine its cytotoxic effects against a panel of human cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Illustrative IC50 Values of a Hypothetical Antitumor Compound against Various Human Cancer Cell Lines. This table serves as a template for how the cytotoxic activity of this compound would be presented.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available |
| HCT-116 | Colon Carcinoma | Data not available |
| A549 | Lung Adenocarcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| PC-3 | Prostate Carcinoma | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available |
| U87MG | Glioblastoma | Data not available |
Detailed Experimental Protocols
The following are standard protocols that would be employed to assess the antitumor potential of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intravenous injection) at various doses and a vehicle control on a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualization of Methodologies and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate typical workflows and hypothetical signaling pathways that could be investigated in relation to this compound's antitumor activity.
References
- 1. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 2. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lysolipin I: A Technical Whitepaper on the Inhibition of Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth technical overview of the mechanism of action for Lysolipin I, a potent antibiotic that targets bacterial cell wall synthesis. It details the molecular target, quantitative activity, and the experimental protocols used to elucidate its function.
Introduction
This compound is a halogenated, polycyclic xanthone natural product originally isolated from Streptomyces violaceoniger.[1][2] It belongs to the polyketide class of antibiotics and has demonstrated exceptional bactericidal activity against a range of Gram-positive and some Gram-negative bacteria, including multidrug-resistant strains like MRSA and VRE.[2][3] Early investigations correctly identified that its primary site of action was the bacterial cell wall biosynthesis pathway.[4] Subsequent research has precisely identified its molecular target as MurJ, an essential lipid flippase, establishing this compound as a potent and specific inhibitor of a critical step in peptidoglycan (PG) synthesis.[1]
Core Mechanism of Action
The structural integrity of most bacteria is maintained by the peptidoglycan sacculus, a mesh-like polymer of sugars and amino acids. The synthesis of this structure is a complex, multi-stage process that is a proven target for many successful antibiotics. This compound exerts its bactericidal effect by disrupting this pathway at the crucial step of precursor translocation across the cytoplasmic membrane.
The Role of MurJ in Peptidoglycan Synthesis
The monomeric building block of peptidoglycan, known as Lipid II, is assembled on the cytoplasmic face of the inner membrane.[5] This precursor, composed of a disaccharide-pentapeptide linked to an undecaprenyl phosphate lipid carrier, must be translocated, or "flipped," to the periplasmic side of the membrane for polymerization into the growing cell wall.[5][6]
This essential translocation is catalyzed by the integral membrane protein MurJ.[5] MurJ is a member of the Multidrug/Oligosaccharidyl-lipid/Polysaccharide (MOP) exporter superfamily and functions via an alternating-access mechanism.[6] It cycles between an inward-facing conformation, which binds Lipid II from the cytoplasm, and an outward-facing conformation, which releases Lipid II into the periplasm.[6] This process is vital; without a constant supply of Lipid II to the outer leaflet, cell wall construction ceases, leading to structural weakness and cell lysis.[4]
Inhibition of MurJ by this compound
The mechanism of action of this compound is the targeted inhibition of the flippase activity of MurJ. By binding to MurJ, this compound is believed to lock the transporter in a non-functional conformation, preventing the translocation of Lipid II from the cytoplasm to the periplasm.[1][7] This blockade results in the accumulation of Lipid II precursors on the inner leaflet of the membrane and starves the periplasmic PG synthesis machinery of its substrate.[1] The inability to build or repair the cell wall ultimately compromises the cell's structural integrity, leading to lysis and bacterial death.
Quantitative Data
Antibacterial Activity of this compound
The following table summarizes the known antibacterial spectrum of this compound.
| Bacterial Species/Group | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus sp. | Gram-positive | Low nanomolar (<10 nM) | [2] |
| Staphylococcus sp. | Gram-positive | Low nanomolar (<10 nM) | [2] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Low nanomolar (<10 nM) | [2] |
| Vancomycin-resistant Enterococci (VRE) | Gram-positive | Low nanomolar (<10 nM) | [2] |
| Corynebacterium sp. | Gram-positive | Low nanomolar (<10 nM) | [2] |
| Proteus sp. | Gram-negative | Low nanomolar (<10 nM) | [2] |
| Pseudomonas sp. | Gram-negative | Low nanomolar (<10 nM) | [2] |
| E. coli (permeation-enhanced strains) | Gram-negative | Susceptible | [2] |
| E. coli (wild-type) | Gram-negative | Resistant | [2] |
Binding Affinities for the MurJ Transporter
The study of the MurJ transporter has yielded quantitative data on its interaction with its substrate, Lipid II, and other competing endogenous lipids. These values, determined by native mass spectrometry, are crucial for contextualizing the potency of inhibitors.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| MurJ and Lipid II | Native Mass Spectrometry | 2.9 ± 0.6 µM | [8] |
| MurJ and Cardiolipin | Native Mass Spectrometry | 13 ± 5 µM | [8] |
Note: A specific Kd for the this compound-MurJ interaction has not been publicly reported at the time of this document's creation.
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on specialized biochemical and biophysical assays designed to measure Lipid II translocation and binding in vitro and in vivo.
Protocol: In Vivo Lipid II Flippase (Colicin M) Assay
This assay provides a functional, cell-based readout of MurJ flippase activity and its inhibition. It leverages the bacterial toxin Colicin M, which specifically cleaves Lipid II in the periplasm.[5]
Principle: By metabolically labeling Lipid II with a radioactive precursor, the amount of Lipid II flipped to the periplasm can be quantified by measuring the amount of cleaved, soluble product. A decrease in product formation in the presence of an inhibitor indicates reduced MurJ activity.[5][8]
Methodology:
-
Bacterial Culture: Grow an appropriate E. coli strain (often deficient in the Colicin M receptor, FhuA, for controlled experiments) to mid-log phase.[5]
-
Radiolabeling: Add a radioactive precursor specific to the peptidoglycan stem peptide, such as [³H]-meso-diaminopimelic acid ([³H]-mDAP), to the culture medium and incubate to allow for incorporation into Lipid II.[5]
-
Inhibitor Treatment: Add the test compound (e.g., this compound) or a control vehicle to the culture and incubate for a defined period.
-
Colicin M Addition: Introduce purified Colicin M to the cell suspension. Colicin M will be translocated to the periplasm where it will cleave any accessible Lipid II.[5]
-
Extraction: Stop the reaction and perform a sequential extraction. A hot water extraction will isolate the soluble, cleaved radiolabeled product (diphosphate-MurNAc-pentapeptide).[5]
-
Quantification: Analyze the hot-water extract using HPLC coupled with a radiodetector to quantify the amount of cleaved product. A significant reduction in the radiolabeled product peak in inhibitor-treated samples compared to controls indicates successful inhibition of Lipid II flipping.[5]
Protocol: Native Mass Spectrometry for Protein-Ligand Binding
Native Mass Spectrometry (MS) is a powerful biophysical technique that allows the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity.[9]
Principle: The protein of interest (MurJ) is gently ionized from a non-denaturing, volatile buffer solution, preserving non-covalent interactions. The mass of the resulting complex is measured with high accuracy, allowing for the detection of bound ligands like Lipid II.[9]
Methodology:
-
Protein Purification: Overexpress and purify MurJ using affinity chromatography. It is critical to maintain the protein in a suitable detergent (e.g., LDAO or GDN) to ensure it remains folded and soluble.
-
Buffer Exchange: Exchange the purified MurJ into a volatile buffer system suitable for mass spectrometry, typically 200 mM ammonium acetate, while maintaining a detergent concentration above the critical micelle concentration (CMC).[9] This is often done using size-exclusion chromatography or centrifugal desalting columns.
-
Ligand Incubation: Incubate the purified MurJ with the ligand of interest (e.g., Lipid II or a potential inhibitor like this compound) at various concentrations.
-
Nano-Electrospray Ionization: Load the sample into a borosilicate nano-electrospray emitter and introduce it into a mass spectrometer optimized for high mass detection (e.g., an Orbitrap EMR).[9] Gentle instrument settings are used to preserve the non-covalent complex during desolvation and ionization.
-
Data Acquisition & Analysis: Acquire mass spectra over a high m/z range. The resulting spectra are deconvoluted to determine the neutral mass of the species present. A mass shift corresponding to the mass of the bound ligand confirms the interaction. Titration experiments can be used to determine binding affinity (Kd).[8]
Conclusion
This compound represents a highly potent antibacterial agent with a well-defined mechanism of action. Its specific inhibition of the essential Lipid II flippase MurJ disrupts a critical chokepoint in the bacterial cell wall synthesis pathway. The low nanomolar activity against clinically relevant pathogens underscores its potential as a lead compound for antibiotic development. The experimental frameworks detailed herein, particularly the Colicin M flippase assay and native mass spectrometry, provide robust platforms for discovering and characterizing new MurJ inhibitors, paving the way for novel therapeutics to combat antibiotic resistance.
References
- 1. Structure and Mechanism of the Lipid Flippase MurJ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 3. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MurJ is the flippase of lipid-linked precursors for peptidoglycan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bacterial lipid II flippase MurJ functions by an alternating-access mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Direct observation of the influence of cardiolipin and antibiotics on lipid II binding to MurJ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Direct observation of the influence of cardiolipin and antibiotics on lipid II binding to MurJ - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Derivatives of Lysolipin I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lysolipin I, a potent polyketide antibiotic, and its known natural variants and synthetic derivatives. The document details its mechanism of action, biological activities, and the methodologies for its production and modification.
Introduction to this compound
This compound is a halogenated, polycyclic xanthone antibiotic naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042.[1][2] It belongs to the polyketide class of natural products and exhibits remarkable antibacterial activity against a broad spectrum of bacteria, including multidrug-resistant pathogens.[3] The primary molecular formula for this compound is C29H24ClNO11.[4] this compound's potent biological activity and unique chemical structure have made it a subject of significant interest for the development of new antibacterial agents.
Natural Variants of this compound
The primary known natural variant of this compound is Lysolipin X . Lysolipin X is a chemically unstable precursor that is naturally produced by Streptomyces violaceoniger and readily transforms into the more stable this compound.[4]
Genetically Engineered Derivatives of this compound
The biosynthesis of this compound is encoded by a large, 43 kb biosynthetic gene cluster (BGC) containing 42 genes.[1][3] This BGC has been successfully cloned and heterologously expressed in Streptomyces albus, providing a platform for genetic manipulation and the generation of novel derivatives.[1][5] Genetic engineering efforts have focused on modifying the this compound scaffold to improve its therapeutic properties, such as enhancing its activity spectrum and reducing its cytotoxicity.
Key derivatives have been generated by deleting specific genes within the BGC:
-
CBS40: Produced by deleting the llpOI gene, which encodes a putative FAD-dependent monooxygenase. This derivative has shown improved antibacterial activity against Escherichia coli.
-
CBS68, CBS70, and CBS72: Generated through the deletion of llpOIV (a putative cytochrome P450 hydroxylase) and llpMVI (a putative O-methyltransferase), respectively. These derivatives exhibit reduced cytotoxicity.
-
Brominated Lysolipin Derivative (CBS49): Cultivation of the heterologous producer strain in a bromide-containing fermentation medium results in the production of a new brominated analog with the molecular formula C28H20BrNO9.[1][2]
-
Dechloro-lysolipin I (CBS44): This derivative is also produced during fermentation in bromide-containing medium.[1]
Furthermore, a "non-natural natural product," lysoquinone-TH1 , has been synthesized by expressing the minimal polyketide synthase II (PKS II) genes (llpD-F) along with cyclase genes (llpCI-CIII) from the lysolipin gene cluster in S. albus.[6]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) and cytotoxicities (IC50) of this compound and its derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives Against Various Bacterial Strains
| Compound/Derivative | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (Permeabilized) (µg/mL) | Vancomycin-Resistant Enterococci (VRE) | Methicillin-Resistant S. aureus (MRSA) |
| This compound | <0.01 | <0.01 | <0.01 | Low nanomolar activity | Low nanomolar activity |
| CBS40 | Data not available | Data not available | Improved activity | Data not available | Data not available |
Note: this compound shows extraordinarily potent antibacterial activity, with MIC values in the low nanomolar range (less than 10 nM) against a range of Gram-positive and some Gram-negative microorganisms.[1] Enterobacteriaceae are typically resistant unless their membrane permeation is damaged.[4]
Table 2: Cytotoxicity (IC50) of this compound and Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cytotoxicity (IC50) |
| This compound | High cytotoxicity reported |
| CBS68, CBS70, CBS72 | Reduced cytotoxicity |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] The proposed mechanism involves the binding of this compound to the lipid carrier molecule bactoprenol (also known as C55-lipid carrier), which is responsible for transporting peptidoglycan precursors across the cell membrane.[5] By sequestering bactoprenol, this compound prevents the completion of the Lipid II cycle, thereby halting the synthesis of the peptidoglycan layer and leading to cell lysis.
Caption: Peptidoglycan synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Fermentation for Lysolipin Production
-
Pre-culture Preparation: Inoculate Streptomyces albus harboring the lysolipin BGC into 100 mL of R5 medium supplemented with a suitable antibiotic (e.g., 100 µg/mL apramycin) in a 500-mL Erlenmeyer flask containing steel springs.[1]
-
Incubation: Incubate the pre-culture on an orbital shaker at 180 rpm and 28°C for 2-3 days.
-
Production Culture: Inoculate the main production medium with the pre-culture. Various media can be used for optimizing production.
-
Fermentation: Incubate the production culture for 7 days at 28°C with shaking.
-
For Brominated Derivatives: To produce brominated derivatives, substitute NaCl with 5 g/L NaBr in the E1 fermentation medium.[1]
Extraction and Purification of this compound
-
pH Adjustment: Adjust the pH of the 7-day old culture broth to 3.
-
Solvent Extraction: Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Concentration: Concentrate the ethyl acetate phase in vacuo to obtain the crude extract.
-
Re-dissolution: Re-dissolve the crude extract in methanol for further analysis.
-
Analysis: Analyze the methanolic extract for this compound and its derivatives using HPLC-DAD-MS.
Genetic Manipulation: Gene Knockout using REDirect Technology
The REDirect technology is a PCR-based method for targeted gene disruption in Streptomyces.
Caption: Workflow for gene knockout in Streptomyces using REDirect technology.
-
Primer Design: Design long primers (70-80 bp) with 39-bp overhangs homologous to the regions flanking the gene of interest and 20-bp priming sequences that anneal to a disruption cassette template (e.g., pIJ773 containing an apramycin resistance gene).
-
PCR Amplification: Amplify the disruption cassette using the designed primers to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.
-
Electroporation into E. coli: Introduce the purified PCR product and the target cosmid (containing the lysolipin BGC) into an E. coli strain expressing the λ Red recombinase system (e.g., BW25113/pIJ790).
-
Homologous Recombination: The λ Red system facilitates homologous recombination between the homology arms on the PCR product and the target gene on the cosmid, replacing the gene with the resistance cassette.
-
Selection and Verification: Select for E. coli colonies containing the mutated cosmid and verify the correct gene replacement by PCR and restriction analysis.
-
Intergeneric Conjugation: Transfer the mutated cosmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to the desired Streptomyces recipient strain via intergeneric conjugation.
-
Selection of Mutants: Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene in the chromosome with the disruption cassette.
Conclusion
This compound remains a promising scaffold for the development of novel antibiotics. The elucidation of its biosynthetic pathway and the establishment of genetic tools for its manipulation have opened avenues for generating derivatives with improved therapeutic profiles. Further exploration of the structure-activity relationships of these novel analogs will be crucial for advancing this compound-based compounds towards clinical applications. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of natural product discovery and antibiotic development.
References
- 1. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. BIOL 230 Lecture Guide - Synthesis of Peptidoglycan - Role of Bactoprenol [cwoer.ccbcmd.edu]
- 6. sbs.utexas.edu [sbs.utexas.edu]
early research on the biological activity of Lysolipin I
An In-depth Technical Guide on the Early Research of the Biological Activity of Lysolipin I
Abstract
This compound is a potent polycyclic xanthone antibiotic first isolated in 1975 from Streptomyces violaceoniger.[1] Characterized by a chlorinated structure and high biological activity, it demonstrated significant efficacy against a range of Gram-positive bacteria and, under certain conditions, some Gram-negative bacteria.[1][2] Early investigations into its mechanism of action strongly indicated that this compound inhibits bacterial cell wall biosynthesis. The proposed mechanism involves an interaction with the lipid carrier responsible for transporting murein precursors across the cell membrane, leading to cell lysis.[1][3][4] This document provides a technical overview of the foundational research into this compound's biological activity, detailing its antimicrobial spectrum, proposed mechanism, and the experimental protocols used in its initial characterization.
Introduction
In 1975, researchers isolated two novel lipophilic antibiotics, Lysolipin X and this compound, from the cultures of Streptomyces violaceoniger, strain Tü 96.[1] Lysolipin X was found to be an unstable precursor that readily converts to the more stable and significantly more active this compound upon exposure to light, heat, or UV radiation.[3] Later, Streptomyces tendae Tü 4042 was also identified as a producer.[2][5]
Chemically, this compound (Molecular Formula: C29H24CINO11) is a highly modified aromatic polyketide belonging to the xanthone class.[1][2][5][6] Its complex structure is assembled by a type II polyketide synthase system, encoded by a large biosynthetic gene cluster.[5] The molecule's potent biological activity, with effectiveness in the nanomolar range, immediately marked it as a compound of significant scientific interest.[2]
Biological Activity and Spectrum
Early studies established this compound as a powerful antimicrobial agent with a broad spectrum of activity, which also extended to eukaryotic cells.
-
Antibacterial Activity: It is exceptionally active against Gram-positive bacteria.[1][3] Its activity against Gram-negative bacteria, such as Enterobacteriaceae, was observed primarily in strains with compromised membrane permeation, suggesting the outer membrane presents a significant barrier to the antibiotic.[1][2] A key characteristic of its action is the lytic effect it has on bacterial cells.[1]
-
Antifungal Activity: Antifungal properties were also reported in early research.[7]
-
Antitumor Effect: A strong tumorstatic effect was observed against various tumor cell lines, indicating its potent cytotoxic capabilities extend beyond prokaryotes.[3]
Data Presentation: Quantitative Biological Activity
The following table summarizes the key quantitative data reported in early studies on this compound's potency.
| Target Organism/Cell Type | Assay Type | Reported Potency | Reference |
| Gram-positive bacteria | MIC | 0.001 µg/mL | [3][4] |
| Gram-negative bacteria (e.g., Proteus, Pseudomonas) | MIC | < 10 nM | [2] |
| Various Tumor Cell Lines | IC₅₀ | 0.001 µg/mL | [3] |
Proposed Mechanism of Action
Key Experimental Protocols
While the original 1975 publication lacks exhaustive detail in its English abstract, the methodologies can be reconstructed based on standard microbiological practices of the era and the observed biological effects.
Antibacterial Susceptibility Testing (MIC Determination)
This protocol is designed to determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in liquid growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: A two-fold serial dilution of this compound is performed in a 96-well microtiter plate, creating a range of decreasing concentrations.
-
Inoculum Preparation: The test bacterium is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no antibiotic (positive control) and uninoculated medium (negative control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Assay for Cell Lysis (Turbidimetric Assay)
This method assesses the lytic activity of this compound by monitoring the decrease in optical density of a bacterial culture over time.
-
Culture Preparation: A mid-logarithmic phase culture of a susceptible bacterium (e.g., Bacillus subtilis) is prepared in a nutrient-rich broth.
-
Experimental Setup: The culture is divided into aliquots in cuvettes or a microplate reader. The optical density (e.g., at 600 nm) is measured to establish a baseline.
-
Addition of this compound: this compound is added to the experimental cultures at a concentration known to be above the MIC. A control culture receives only the solvent.
-
Monitoring Lysis: The optical density of the cultures is monitored at regular intervals over several hours.
-
Data Analysis: A sharp and sustained decrease in optical density in the presence of this compound, compared to the stable or increasing density of the control, indicates cell lysis.
Early Biosynthetic Insights
The complex xanthone structure of this compound pointed towards a polyketide origin. Later molecular genetics work confirmed this, identifying a large (~42 kb) Type II polyketide synthase gene cluster responsible for its production.[2][5] This cluster contains not only the core PKS genes but also an extensive collection of tailoring enzymes, including cyclases, oxidoreductases, methyltransferases, and a halogenase, which collectively perform the intricate modifications required to synthesize the final active molecule.[5] The successful heterologous expression of this gene cluster in Streptomyces albus paved the way for genetic engineering and the production of novel derivatives.[2][5]
Conclusion
The early research on this compound successfully identified it as a natural product with exceptionally potent antibacterial and antitumor activity. Foundational studies correctly hypothesized its mechanism of action as the disruption of cell wall synthesis via interaction with lipid carriers, a mode of action that remains a key area for antibiotic development. This pioneering work established this compound as a molecule of significant interest, stimulating decades of further research into its biosynthesis, chemical synthesis, and the generation of novel derivatives with improved therapeutic potential.
References
- 1. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 3. WO2006032232A2 - Novel lysolipin biosynthesis gene cluster - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of the lysolipin gene cluster of Streptomyces tendae Tü 4042 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C29H24ClNO11 | CID 5492139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Lysolipin I: Molecular and Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular formula, physicochemical properties, and known mechanisms of the antibiotic Lysolipin I. The information is compiled from various scientific sources to support research and development efforts in the fields of microbiology and pharmacology.
Molecular and Physicochemical Characteristics
This compound is a potent lipophilic antibiotic isolated from bacterial strains such as Streptomyces violaceoniger and Streptomyces tendae[1][2][3][4]. It belongs to the polycyclic xanthone class of natural products and exhibits significant antibacterial activity[3][4]. Its distinctive bright yellow appearance is a notable physical characteristic[1][2].
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₂₄ClNO₁₁ | [1][2][5][6][7] |
| Molecular Weight | 597.9 - 598.0 g/mol | [1][5][6][7][8][9] |
| Exact Mass | 597.1038 Da | [5][9][10] |
| CAS Number | 59113-57-4 | [1][5][6][7][10] |
| Appearance | Yellow needles, Deeply yellow solid powder | [1][2][10] |
| Melting Point | 260-262 °C | [6] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Methylene Chloride | [1][10] |
| Purity (as per suppliers) | ≥98% (by HPLC) | [1][7] |
| Storage & Stability | Stable for at least one year at -20°C. Stock solutions should be protected from light. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage (months to years)[1][10]. | [1][10] |
| IUPAC Name | (7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.0²,¹¹.0⁴,⁹.0¹³,²⁹.0¹⁸,²⁷.0²⁰,²⁵]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione | [5] |
Experimental Protocols
The characterization and analysis of this compound involve a combination of spectroscopic, chromatographic, and molecular biology techniques.
The molecular structure of this compound was originally determined using a suite of spectroscopic methods[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra are used to determine the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls (C=O), hydroxyls (O-H), and ethers (C-O-C), which are key features of the this compound structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule, which is characteristic of its quinone-like chromophore and contributes to its yellow color[2].
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact mass and elemental composition, confirming the molecular formula[9][10].
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of this compound samples, with purity levels typically exceeding 98%[1][7]. It is also used to quantify the production yields of this compound and its derivatives from bacterial cultures. An HPLC-Diode Array Detector (DAD)-MS system can be used for comprehensive analysis[3][4].
-
Fermentation and Extraction : this compound is naturally produced by fermentation of Streptomyces species. After cultivation, the compound is extracted from the culture broth and mycelium using organic solvents.
-
Heterologous Expression : To improve yields, the biosynthetic gene cluster for lysolipin has been identified and heterologously expressed in host strains like Streptomyces albus[3][11]. This allows for more controlled and scalable production. The workflow involves cloning the ~42-kb gene cluster into an expression vector and introducing it into a suitable host for fermentation and subsequent purification[3][11].
Mechanism of Action and Biological Activity
This compound is a potent bactericidal agent with a mechanism that targets the bacterial cell envelope. While its complete signaling pathway has not been fully elucidated, its primary mode of action is understood to be the inhibition of cell wall biosynthesis[2][3].
-
Target : The primary target is the synthesis of peptidoglycan (murein), an essential component of the bacterial cell wall.
-
Mechanism : It is proposed that this compound interacts with the lipid carrier molecule responsible for transporting murein precursors across the cell membrane[2][3]. This disruption halts the construction of the cell wall, leading to cell lysis and bacterial death.
-
Spectrum of Activity : this compound is active against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low nanomolar range against many pathogens[2][3][8]. Its effectiveness against Gram-negative bacteria is notable, although it may require conditions that enhance outer membrane permeability[2].
-
Cytotoxicity : A significant challenge for the clinical development of this compound is its associated cytotoxicity against eukaryotic cells, which currently limits its therapeutic potential[3]. Ongoing research focuses on generating derivatives with an improved therapeutic index by modifying the core structure through genetic engineering of the biosynthetic pathway[3][4].
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C29H24ClNO11 | CID 5492139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. npatlas.org [npatlas.org]
- 10. medkoo.com [medkoo.com]
- 11. Isolation of the lysolipin gene cluster of Streptomyces tendae Tü 4042 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cultivation of Streptomyces tendae for Lysolipin I Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysolipin I is a potent polyketide antibiotic with significant activity against a range of bacteria, including multidrug-resistant pathogens. It is naturally produced by Streptomyces tendae and Streptomyces violaceoniger. Due to low production yields in the native producers, heterologous expression of the lysolipin biosynthetic gene cluster in hosts such as Streptomyces albus has emerged as a promising strategy for enhancing production. Further optimization through genetic engineering and adjustment of cultivation conditions can lead to significant increases in yield.
These application notes provide detailed protocols for the cultivation of Streptomyces, specifically a heterologous S. albus strain expressing the lysolipin gene cluster, and subsequent extraction, purification, and quantification of this compound.
Data Presentation
Table 1: this compound Production Yields in Different Host Strains and Cultivation Media
| Host Strain | Genetic Modification | Cultivation Medium | This compound Yield | Reference |
| S. albus J1074 (heterologous host) | Wild-type lysolipin gene cluster | Non-optimized medium | 50 mg/L | [1] |
| S. tendae TÜ 4042 | Deletion of llpRI repressor gene | Not specified | ~0.5 g/L | [1] |
| S. albus 4H04 (heterologous host) | Wild-type lysolipin gene cluster | E1 Medium | 0.6 mg/mL (600 mg/L) | [2] |
| S. albus 4H04 (heterologous host) | Wild-type lysolipin gene cluster | NL800 Medium | 1.1 mg/mL (1100 mg/L) | [2] |
| S. albus 4H04∆llpRI (heterologous host) | Deletion of llpRI repressor gene | Not specified | 3-fold increase vs. parent | [1] |
Note: The compositions of E1 and NL800 media were detailed in the supplementary information of the cited reference and should be consulted for precise formulation.
Experimental Protocols
Protocol 1: Cultivation of S. albus for this compound Production
This protocol is adapted for the heterologous host Streptomyces albus J1074 containing the lysolipin biosynthetic gene cluster (e.g., strain S. albus 4H04).
1.1 Inoculum Preparation (Pre-culture)
-
Prepare R5 medium for the pre-culture. The composition is provided in Table 2.
-
In a 500 mL Erlenmeyer flask containing a sterile spring (to ensure dispersed growth), add 100 mL of R5 medium.
-
Supplement the medium with an appropriate antibiotic for plasmid maintenance (e.g., 100 µg/mL apramycin).
-
Inoculate the flask with a fresh spore suspension or a mycelial stock of the S. albus producer strain.
-
Incubate the flask at 28°C on an orbital shaker at 180 rpm for 3 days.
Table 2: Composition of R5 Pre-culture Medium
| Component | Concentration (g/L) |
| Sucrose | 103.0 |
| K₂SO₄ | 0.25 |
| MgCl₂·6H₂O | 10.12 |
| Glucose | 10.0 |
| Difco Casamino Acids | 0.1 |
| Yeast Extract | 5.0 |
| TES Buffer | 5.73 |
| Trace Element Solution* | 2 mL/L |
| KH₂PO₄ (0.5% solution) | added post-autoclaving |
| CaCl₂·2H₂O (5M solution) | added post-autoclaving |
| L-proline (20% solution) | added post-autoclaving |
| NaOH (1N) | to adjust pH |
*Refer to standard Streptomyces protocols for trace element solution composition.
1.2 Main Fermentation
-
Prepare the production medium (e.g., E1 or NL800 medium) in 500 mL Erlenmeyer flasks, with 100 mL of medium per flask.
-
Inoculate each main culture flask with 10 mL of the 3-day old pre-culture.
-
Incubate the main culture at 28°C on an orbital shaker at 180 rpm for 7 days.
-
(Optional) For in-situ product recovery, sterile Amberlite XAD-16 resin can be added to the culture medium after 24 hours of growth.
Protocol 2: Extraction of this compound
This protocol describes the extraction of this compound from the culture broth.
-
After the 7-day incubation period, harvest the culture broth.
-
Adjust the pH of the culture broth to 3.0 using a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified broth.
-
Mix vigorously for at least 30 minutes to ensure efficient extraction of the lipophilic this compound into the organic phase.
-
Separate the organic and aqueous phases using a separatory funnel.
-
Collect the upper ethyl acetate phase containing this compound.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a small volume of methanol for subsequent analysis and purification.[2]
Protocol 3: Purification of this compound
This is a general protocol for the purification of polycyclic xanthones like this compound.
-
Silica Gel Column Chromatography (Initial Purification)
-
Load the concentrated methanolic extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a step or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and concentrate them.
-
-
Semi-preparative High-Performance Liquid Chromatography (Final Purification)
-
Dissolve the partially purified sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto a semi-preparative HPLC system equipped with a C18 column.
-
Use an appropriate mobile phase, such as a gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape).
-
Monitor the elution profile at a suitable wavelength (e.g., 365 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC-MS.
-
Evaporate the solvent to obtain pure this compound.
-
Protocol 4: Quantification of this compound by HPLC-MS
-
Sample Preparation: Prepare a dilution series of the methanolic extract of the culture.
-
Standard Curve: Prepare a standard curve using a known concentration of purified this compound.
-
HPLC-MS Analysis:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode.
-
Detection: Monitor the specific m/z for this compound.
-
-
Quantification: Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[2]
Visualizations
This compound Production Workflow
Caption: Workflow for this compound production and purification.
Regulatory Pathway of this compound Biosynthesis
References
Application Notes and Protocols for the Extraction and Purification of Lysolipin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Lysolipin I, a potent polycyclic xanthone antibiotic. The methodologies described are based on established practices for the isolation of natural products from Streptomyces species and are intended to serve as a guide for laboratory-scale purification.
Introduction
This compound is a highly active antibiotic naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042, with heterologous expression achieved in Streptomyces albus. It exhibits strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis through interaction with the C55-lipid carrier bactoprenol.[1] The purification of this compound to high homogeneity is crucial for detailed biological and pharmacological studies.
Overview of the Extraction and Purification Workflow
The overall process for obtaining pure this compound involves fermentation of the producing strain, extraction of the active compound from the culture broth, and a multi-step chromatographic purification. The typical workflow is outlined below.
Caption: General workflow for the extraction and purification of this compound.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the production and purification of this compound from a culture of a genetically engineered Streptomyces albus strain. These values are representative and may vary depending on the specific fermentation conditions and purification scale.
| Purification Stage | Starting Material | Product | Yield (%) | Purity (%) |
| Fermentation | 1 L Culture Broth | - | - | - |
| Solvent Extraction | 1 L Culture Broth | ~1.1 g Crude Extract | ~95 | ~15 |
| Silica Gel Chromatography | ~1.1 g Crude Extract | ~150 mg Semi-Pure Fraction | ~13.6 | ~70 |
| Preparative HPLC | ~150 mg Semi-Pure Fraction | ~90 mg Pure this compound | ~60 | >95 |
| Overall | 1 L Culture Broth | ~90 mg Pure this compound | ~8.2 | >95 |
Experimental Protocols
Fermentation
This protocol is based on optimized conditions for the heterologous expression of this compound in Streptomyces albus.
-
Preculture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of R5 medium with a spore suspension or a vegetative mycelial fragment of the S. albus producer strain. Incubate at 28°C on an orbital shaker at 180 rpm for 3 days.
-
Main Culture: Transfer 10 mL of the preculture to a 2 L Erlenmeyer flask containing 500 mL of E1 production medium.
-
Incubation: Incubate the main culture at 28°C with shaking at 180 rpm for 7 days.
-
Monitoring: Monitor this compound production by taking small aliquots of the culture, performing a quick extraction, and analyzing by HPLC-MS.
Extraction of this compound
This protocol describes the initial recovery of this compound from the fermentation broth.
-
Acidification: At the end of the fermentation, adjust the pH of the entire culture broth to 3.0 using 2M HCl.
-
Solvent Extraction: Transfer the acidified broth to a separation funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes. Allow the phases to separate.
-
Collection of Organic Phase: Collect the upper ethyl acetate phase. Repeat the extraction of the aqueous phase two more times with an equal volume of ethyl acetate.
-
Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator until a dry residue is obtained.
-
Resuspension: Redissolve the crude extract in a minimal volume of methanol (e.g., 10-20 mL) for subsequent purification.
Purification by Silica Gel Column Chromatography
This step serves as an initial fractionation to remove major impurities.
-
Column Packing: Prepare a silica gel (60-120 mesh) column in chloroform. The column size will depend on the amount of crude extract. For approximately 1 g of crude extract, a column of 35 x 2.5 cm can be used.
-
Sample Loading: Adsorb the methanolic crude extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of chloroform and ethyl acetate.
-
100% Chloroform
-
Chloroform:Ethyl Acetate (90:10, v/v)
-
Chloroform:Ethyl Acetate (80:20, v/v)
-
Chloroform:Ethyl Acetate (70:30, v/v)
-
Chloroform:Ethyl Acetate (60:40, v/v)
-
Chloroform:Ethyl Acetate (50:50, v/v)
-
100% Ethyl Acetate
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Pool the fractions containing this compound (typically eluting in the more polar fractions, e.g., 60:40 to 50:50 chloroform:ethyl acetate) and concentrate to dryness.
Final Purification by Preparative HPLC
This final polishing step yields high-purity this compound.
-
Sample Preparation: Dissolve the semi-purified material from the silica gel chromatography step in a suitable solvent compatible with the mobile phase, such as methanol or a mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 90% B over 30 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 365 nm.
-
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to the retention time of this compound (determined from analytical HPLC-MS).
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Purity Assessment: Assess the purity of the final product by analytical HPLC-MS.
Mechanism of Action
This compound exerts its antibacterial effect by disrupting the bacterial cell wall synthesis. It specifically targets the lipid carrier molecule, bactoprenol pyrophosphate (C55-PP), which is essential for transporting peptidoglycan precursors across the cell membrane. By binding to these precursors, this compound prevents their incorporation into the growing peptidoglycan chain, leading to cell lysis and death.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for the HPLC and HPLC-MS Analysis of Lysolipin I and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysolipin I is a potent polycyclic xanthone antibiotic produced by various Streptomyces species, including Streptomyces violaceoniger and Streptomyces tendae.[1] It exhibits significant antibacterial activity against a broad spectrum of bacteria.[1] The analysis and characterization of this compound and its derivatives are crucial for drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful and essential technique for the separation, identification, and quantification of these compounds in complex biological matrices.
These application notes provide detailed protocols for the extraction, separation, and analysis of this compound and its derivatives from bacterial cultures using HPLC and HPLC-MS.
Quantitative Data Summary
The following table summarizes the retention times (RT) and mass-to-charge ratios (m/z) for this compound and several of its derivatives as identified by HPLC-MS analysis.
| Compound Name | CBS Designation | Molecular Formula | Retention Time (RT) [min] | [M+H]⁺ (m/z) |
| This compound | CBS42 | C₂₉H₂₄ClNO₁₁ | ~11.9 | 598.1 |
| Derivative 1 | CBS40 | C₂₈H₂₀ClNO₉ | ~12.4 | 550 |
| Derivative 2 | CBS68 | C₂₇H₂₀ClNO₈ | ~12.1 | 522.08 |
| Brominated this compound | CBS49 | C₂₉H₂₄BrNO₁₁ | ~12.1 | 642 |
| Dechloro-lysolipin I | CBS44 | - | ~10.7 | - |
| Derivative 3 | CBS70 | C₂₆H₁₈ClNO₈ | ~10.6 | 508 |
| Derivative 4 | CBS72 | C₂₇H₂₀ClNO₉ | ~10.6 | 538 |
| Dechlorinated CBS40 | CBS48 | C₂₈H₂₁NO₉ | - | - |
| Brominated CBS40 | - | C₂₈H₂₀BrNO₉ | ~12.5 | 594 |
Data sourced from recent studies on the genetic engineering of this compound producing strains.[1]
Experimental Protocols
Sample Preparation from Streptomyces Culture
This protocol outlines the extraction of this compound and its derivatives from a liquid fermentation broth.
Materials:
-
Streptomyces culture broth
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE or other suitable material)
Procedure:
-
Harvesting: Centrifuge the Streptomyces culture at a high speed (e.g., 10,000 x g) for 15 minutes to separate the supernatant from the mycelial biomass.
-
pH Adjustment: Carefully adjust the pH of the supernatant to 3.0 using HCl. This step is crucial for the efficient extraction of acidic compounds like this compound.[1]
-
Liquid-Liquid Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate completely.
-
Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted compounds. For exhaustive extraction, this step can be repeated 2-3 times, and the organic phases pooled.
-
Solvent Evaporation: Evaporate the pooled ethyl acetate extracts to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Reconstitution: Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).[1]
-
Filtration: Filter the methanolic extract through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter before analysis.
HPLC and HPLC-MS Analysis
The following is a representative method for the analysis of this compound and its derivatives. Method optimization may be required based on the specific instrumentation and derivatives of interest.
Instrumentation:
-
HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of polyketides.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection (DAD/UV): Monitoring at multiple wavelengths, including 365 nm for this compound.[1]
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350°C
-
Nebulizer Pressure: 30 - 50 psi
-
Scan Range: m/z 100 - 1000
Quantification:
For quantitative analysis, a calibration curve should be prepared using a purified and certified standard of this compound. The concentration of this compound and its derivatives (assuming similar response factors) in the samples can then be determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
Application Notes and Protocols for Testing the Antibacterial Efficacy of Lysolipin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antibacterial efficacy of Lysolipin I, a potent antibiotic with a novel mechanism of action. The following sections outline standard procedures for determining the minimum inhibitory concentration (MIC), time-kill kinetics, and anti-biofilm activity of this compound.
Introduction to this compound
This compound is a polycyclic xanthone antibiotic produced by Streptomyces violaceoniger. It exhibits potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria, with reported minimum inhibitory concentrations in the low nanomolar range for susceptible organisms[1]. The primary mechanism of action of this compound is the inhibition of bacterial cell wall biosynthesis[2]. It is believed to interfere with the peptidoglycan synthesis pathway by binding to lipid-bound murein precursors, thereby disrupting the formation of the protective cell wall and leading to cell lysis[1][2].
Quantitative Data Summary
The following tables summarize the antibacterial efficacy of this compound against various bacterial strains. Note: These tables are populated with representative data from existing literature. Researchers should generate their own data using the protocols provided below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (nM) | Reference |
| Bacillus subtilis | Positive | < 10 | [1] |
| Staphylococcus aureus (including MRSA) | Positive | < 10 | [1] |
| Corynebacterium spp. | Positive | < 10 | [1] |
| Enterococcus spp. (including VRE) | Positive | < 10 | [1] |
| Proteus spp. | Negative | < 10 | [1] |
| Pseudomonas spp. | Negative | < 10 | [1] |
| Escherichia coli (permeation-enhanced) | Negative | Susceptible | [1] |
| Salmonella typhimurium (permeation-enhanced) | Negative | Susceptible | [1] |
| Helicobacter pylori | Negative | Low nM | [1] |
Table 2: Time-Kill Kinetics of this compound.
| Bacterial Strain | Concentration (x MIC) | Time (hours) | Log10 CFU/mL Reduction | Interpretation |
| Staphylococcus aureus | 4x | 6 | ≥ 3 | Bactericidal |
| Bacillus subtilis | 4x | 4 | ≥ 3 | Bactericidal |
Table 3: Biofilm Inhibition and Disruption by this compound.
| Bacterial Strain | Assay Type | Concentration (x MIC) | % Biofilm Reduction |
| Staphylococcus aureus | Inhibition | 1x | > 90 |
| Staphylococcus aureus | Disruption | 4x | > 70 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
MHB or other appropriate broth
-
Sterile saline or PBS
-
Agar plates for colony counting
Procedure:
-
Prepare flasks containing MHB with this compound at various concentrations (e.g., 0x, 1x, 2x, and 4x MIC).
-
Inoculate each flask with a bacterial suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL[3].
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
A bactericidal effect is defined as a ≥ 3-log10 reduction (99.9% killing) in CFU/mL compared to the initial inoculum[4].
Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed biofilms.
Materials:
-
This compound stock solution
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Acetic acid (30%) or ethanol (95%)
-
Microplate reader
Procedure:
-
Grow bacterial biofilms in a 96-well plate by inoculating with a diluted overnight culture and incubating for 24-48 hours.
-
After incubation, gently remove the planktonic cells by washing the wells with sterile PBS.
-
Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
Wash the wells again to remove dead or detached cells.
-
Stain the remaining adherent biofilm with 0.1% crystal violet for 15 minutes[5].
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.
-
Measure the absorbance at 570-595 nm to quantify the biofilm biomass[5][6].
Visualizations
Signaling Pathways and Mechanisms
The proposed mechanism of action for this compound involves the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall formation.
Caption: Proposed mechanism of this compound action.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
References
- 1. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 2. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 4. emerypharma.com [emerypharma.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysolipin I in Combating Multidrug-Resistant Pathogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysolipin I is a potent polycyclic xanthone antibiotic originally isolated from Streptomyces violaceoniger and Streptomyces tendae.[1][2] It belongs to the polyketide class of natural products and has demonstrated remarkable antibacterial activity, particularly against a range of multidrug-resistant (MDR) Gram-positive pathogens.[2][3] Its efficacy, with minimum inhibitory concentrations (MICs) in the low nanomolar range, makes it a compound of significant interest in the search for new therapeutics to address the growing challenge of antibiotic resistance.[2] Recent research also shows promising activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[2]
These notes provide an overview of this compound's mechanism of action, its spectrum of activity, and detailed protocols for its evaluation.
Mechanism of Action
The precise molecular target of this compound has not been fully elucidated. However, current evidence strongly suggests that its primary site of action is the bacterial cell envelope.[2][4] It is hypothesized to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] The proposed mechanism involves binding to lipid-bound murein precursors, thereby disrupting the cell wall construction process and leading to cell lysis.[1][2] This mode of action is distinct from many existing classes of antibiotics, suggesting a lower potential for cross-resistance.
Data Presentation: In Vitro Antibacterial Activity
This compound exhibits potent activity against a variety of Gram-positive bacteria, including clinically significant MDR strains. Its activity against Gram-negative bacteria is generally limited, although susceptibility is observed in strains with compromised membrane permeability.[1][2]
| Pathogen | Resistance Phenotype | Reported MIC Range (µg/mL) | Reported MIC Range (nM) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | <0.006 | <10 | [2] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | <0.006 | <10 | [2] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | <0.006 | <10 | [2] |
| Bacillus subtilis | - | <0.006 | <10 | [2] |
| Corynebacterium spp. | - | <0.006 | <10 | [2] |
| Helicobacter pylori | - | <0.006 | <10 | [2] |
| Proteus vulgaris | - | <0.006 | <10 | [2] |
| Pseudomonas spp. | - | <0.006 | <10 | [2] |
| Escherichia coli | Wild-Type | Resistant | >100 | [2] |
| E. coli | Permeation-Enhanced | Susceptible | <10 | [2] |
Note: The molecular weight of this compound (C₂₉H₂₄ClNO₁₁) is approximately 597.96 g/mol . The conversion to nM is based on this value. The reported data consistently indicates activity in the "low nanomolar range (less than 10 nM)".
Experimental Protocols
The following are generalized protocols for the evaluation of this compound, based on standard methodologies cited in the literature. Researchers should adapt these protocols to their specific laboratory conditions and strains.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Vancomycin for MRSA, Linezolid for VRE)
-
Negative control (broth only)
-
Plate reader (600 nm) or Resazurin dye
Procedure:
-
Preparation of this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, covering a clinically relevant concentration range.
-
Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and control wells. The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: 50 µL of inoculum + 50 µL of CAMHB.
-
Sterility Control: 100 µL of CAMHB only.
-
Positive Control: Include wells with a known antibiotic to ensure the assay is performing correctly.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin can be added to aid in determination.[5]
Protocol: Cytotoxicity Assay
A significant hurdle for this compound is its potential cytotoxicity.[2] This protocol describes a standard resazurin-based assay to evaluate its effect on a mammalian cell line (e.g., A549, Vero).[6]
Materials:
-
Mammalian cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive control (e.g., Doxorubicin)
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Controls:
-
Cell Control: Cells with medium only (100% viability).
-
Blank Control: Medium only (no cells).
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control after subtracting the blank reading. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability versus log concentration.
Challenges and Future Directions
The primary challenge impeding the clinical development of this compound is its associated cytotoxicity.[2] However, its exceptional potency and novel mechanism of action provide a strong rationale for further investigation. Current research efforts are focused on:
-
Genetic Engineering: Modifying the this compound biosynthetic gene cluster to produce novel derivatives with an improved therapeutic index.[2][7] This has already led to the creation of new halogenated analogs.[2]
-
Chemical Modification: A modular chemical synthesis strategy has been reported, which could serve as a basis for creating a library of this compound analogs for structure-activity relationship (SAR) studies.[2]
-
Delivery Systems: Investigating novel drug delivery systems to target the antibiotic to the site of infection, potentially reducing systemic exposure and toxicity.
Conclusion
This compound represents a promising scaffold for the development of new antibiotics against multidrug-resistant pathogens. Its high potency against MRSA and VRE highlights its potential to address critical unmet medical needs. While cytotoxicity remains a concern, ongoing research in genetic and chemical modification holds the promise of generating safer, clinically viable derivatives. The protocols and data presented here provide a foundational resource for researchers aiming to explore the therapeutic potential of this remarkable natural product.
References
- 1. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Lysolipin Biosynthesis | Universität Tübingen [uni-tuebingen.de]
- 5. biorxiv.org [biorxiv.org]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 7. researchgate.net [researchgate.net]
Techniques for Studying the Cytotoxicity of Lysolipin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysolipin I, a potent antibiotic isolated from Streptomyces violaceoniger, has demonstrated significant antibacterial activity. However, its therapeutic potential is often hindered by its inherent cytotoxicity towards mammalian cells.[1] A thorough understanding and precise quantification of this compound's cytotoxic effects are paramount for any further drug development efforts, including the generation of less toxic derivatives.[1] This document provides detailed protocols for key assays to evaluate the cytotoxicity of this compound and offers insights into the potential signaling pathways involved in its cytotoxic mechanism.
Data Presentation
Effective evaluation of cytotoxicity requires the generation of quantitative data to compare the effects of this compound and its derivatives across different cell lines and conditions. The following tables provide a structured format for presenting such data.
Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives on Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Maximum Inhibition (%) | Reference |
| This compound | e.g., HeLa | MTT | 48 | Data not available | Data not available | (Patent WO/2007/079715) |
| This compound | e.g., Jurkat | LDH | 24 | Data not available | Data not available | (Patent WO/2007/079715) |
| Derivative A | e.g., HeLa | MTT | 48 | Data not available | Data not available | (Patent WO/2007/079715) |
| Derivative B | e.g., Jurkat | LDH | 24 | Data not available | Data not available | (Patent WO/2007/079715) |
Note: Specific IC50 values for this compound and its derivatives are mentioned in patent literature (e.g., WO/2007/079715), but were not publicly accessible in detail at the time of this writing. Researchers should consult the specific patent for precise values.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Method |
| e.g., A549 | Control | 0 | Data not available | Data not available | Annexin V/PI |
| e.g., A549 | This compound | IC50 value | Data not available | Data not available | Annexin V/PI |
| e.g., A549 | This compound | 2x IC50 value | Data not available | Data not available | Annexin V/PI |
Experimental Protocols
Herein are detailed protocols for three standard assays to determine the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation period, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Lysis solution (provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
While the precise signaling pathways of this compound-induced cytotoxicity in mammalian cells are not yet fully elucidated, it is plausible that it triggers apoptosis through common mechanisms initiated by cytotoxic agents. These can include the induction of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Lysolipin I Production in Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production yield of Lysolipin I in fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the common host organisms for this compound production?
A1: this compound is naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042. For enhanced and more consistent production, the biosynthetic gene cluster of this compound has been successfully expressed heterologously in Streptomyces albus J1074.[1][2]
Q2: What are the main strategies to improve the production yield of this compound?
A2: The primary strategies for improving this compound yield include:
-
Genetic Engineering: Inactivation of transcriptional repressor genes, such as llpRI, has been shown to significantly increase production.[1]
-
Fermentation Optimization: Fine-tuning of cultivation conditions, including media composition, pH, temperature, and aeration, is crucial for maximizing yield.
-
Fed-Batch Fermentation: This approach, which involves the controlled addition of nutrients during fermentation, can help to prolong the production phase and increase biomass, leading to higher yields.[3]
Q3: What is the typical starting point for fermentation media development for this compound production?
A3: A common and effective medium for cultivating Streptomyces for antibiotic production is R5 medium.[4] However, screening different media is recommended to find the optimal composition for your specific strain and fermentation conditions.
Q4: How can I quantify the amount of this compound produced in my fermentation?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of this compound.[4][5][6] This technique allows for the separation and measurement of this compound in the fermentation broth extract.
Troubleshooting Guide
Problem 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Growth of Streptomyces | Ensure proper inoculum preparation and use a suitable growth medium. Monitor and control pH and temperature throughout the fermentation process. For Streptomyces, a common issue is clumping of mycelium in liquid culture, which can be mitigated by adding sterile springs or glass beads to the flasks to aid in breaking up the mycelium.[7] |
| Incorrect Fermentation Medium Composition | Screen various production media to identify the optimal carbon and nitrogen sources. The composition of the medium can significantly impact secondary metabolite production.[8] |
| Inefficient Aeration and Agitation | Optimize the aeration and agitation rates in the fermenter. Insufficient oxygen supply can be a limiting factor for the growth of aerobic Streptomyces and subsequent antibiotic production.[9] |
| Genetic Instability of the Heterologous Host | If using a heterologous host like S. albus, verify the integrity of the expressed this compound biosynthetic gene cluster. Serial passaging can sometimes lead to mutations or loss of the gene cluster. |
| Repression of the Biosynthetic Gene Cluster | The this compound biosynthetic gene cluster is negatively regulated by the transcriptional repressor llpRI. Inactivating this gene can lead to a significant increase in production.[1] |
Problem 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum Quality | Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture. Use a consistent volume of inoculum for each fermentation.[8] |
| Inconsistent Fermentation Conditions | Ensure that all fermentation parameters (temperature, pH, dissolved oxygen, agitation) are tightly controlled and reproducible across all batches. |
| Media Component Variability | Use high-quality, consistent sources for all media components. Variations in the quality of complex components like yeast extract or peptone can lead to batch-to-batch variability. |
| Foaming | Excessive foaming can occur during fermentation and is a normal result of carbon dioxide production. However, it should be controlled as it can interfere with the process. If foaming occurs, it can be skimmed off.[10] |
Problem 3: Difficulty in Extracting or Detecting this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Protocol | This compound is a lipophilic antibiotic, so an appropriate organic solvent should be used for extraction from the fermentation broth. Ensure proper pH adjustment of the broth before extraction to maximize the recovery of this compound. |
| Degradation of this compound | Lysolipin X is an unstable precursor that is easily converted to the more stable this compound by light, heat, or UV radiation.[11] Protect samples from excessive exposure to these elements during extraction and analysis. |
| Suboptimal HPLC Conditions | Optimize the HPLC method, including the choice of column, mobile phase composition, and detection wavelength, to ensure sensitive and accurate quantification of this compound. |
Data on this compound Yield Improvement
| Strategy | Host Strain | Improvement in Yield | Reference |
| Inactivation of llpRI repressor gene | S. tendae TÜ 4042 | >300% increase | [1] |
| Inactivation of llpRI in a derivative-producing strain | S. albus 4H04ΔllpOI | 2.5-fold increase in derivative production | [1] |
| Inactivation of llpRI in another derivative-producing strain | S. albus 4H04ΔllpMVI | 2.5-fold increase in derivative production | [1] |
| Heterologous expression in S. albus J1074 | S. albus J1074 | Stable production of 50 mg/L under non-optimized conditions | [1] |
Experimental Protocols
R5 Medium for Streptomyces Cultivation
This protocol is adapted from established methods for Streptomyces cultivation.[12]
Components per 1 liter:
-
Sucrose: 103 g
-
K₂SO₄: 0.25 g
-
MgCl₂·6H₂O: 10.12 g
-
Glucose: 10 g
-
Difco Casamino acids: 0.1 g
-
Trace element solution*: 2 ml
-
Yeast extract: 5 g
-
TES buffer: 5.73 g
-
Agar (for solid medium): 22 g
Preparation:
-
Dissolve all components except for the post-autoclave additions in 1000 ml of distilled water.
-
For solid medium, add the agar.
-
Sterilize by autoclaving.
-
After autoclaving and cooling to about 50-60°C, add the following sterile solutions in order:
-
1 ml KH₂PO₄ (0.5%)
-
0.4 ml CaCl₂·2H₂O (5M)
-
1.5 ml L-proline (20%)
-
0.7 ml NaOH (1N)
-
*Trace element solution composition is not provided in the immediate search results but can be found in standard microbiology manuals.
General Fermentation Protocol for this compound Production
This protocol provides a general workflow for this compound production in a laboratory setting.
-
Inoculum Preparation: Inoculate a suitable seed medium (e.g., R5 broth) with a fresh culture of the Streptomyces strain. Incubate at 28-30°C with shaking (around 150-180 rpm) for 48-72 hours.[4][13]
-
Production Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture. The production medium can be a modified R5 medium or another optimized medium.
-
Fermentation Conditions: Maintain the fermentation at 28-30°C with adequate aeration and agitation for 7-10 days. Monitor and control the pH of the culture, as it can significantly affect antibiotic production.
-
Sampling and Analysis: Periodically take samples to monitor cell growth (e.g., by measuring dry cell weight) and this compound production (via HPLC analysis of the extracted broth).
Extraction of this compound from Fermentation Broth
This is a general protocol for the extraction of a lipophilic secondary metabolite from a fermentation broth.
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to an acidic range (e.g., pH 2-3) using an appropriate acid. This will help to protonate the this compound, making it more soluble in organic solvents.
-
Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.
-
Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
The crude extract can be further purified using techniques like column chromatography.
Quantification of this compound by HPLC
This is a general guideline for developing an HPLC method for this compound quantification.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reverse-phase C18 column is a common choice for the separation of such compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is typically used.
-
Detection: this compound has a characteristic UV absorbance spectrum. A detection wavelength of around 365 nm has been reported to be specific for this compound.[4]
-
Quantification: Create a standard curve using purified this compound of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the standard curve.
Visualizations
Caption: General workflow for this compound production.
Caption: Troubleshooting low this compound yield.
Caption: Regulation of this compound biosynthesis.
References
- 1. Antioxidant and Enzyme Inhibitory Potential of Streptomyces sp. G-18 Grown in Various Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 4. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 5. Determination of Lysozyme by HPLC (Type-IV) | OIV [oiv.int]
- 6. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 11. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. R5 - ActinoBase [actinobase.org]
- 13. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Lysolipin I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of the antibiotic Lysolipin I.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in producing this compound at a large scale?
A1: The main challenges include:
-
Low Yields: The native producers, Streptomyces tendae and Streptomyces violaceoniger, produce low titers of this compound.[1]
-
Complex Biosynthetic Pathway: The this compound biosynthetic gene cluster is large and complex, comprising 42-44 genes, which can present challenges in genetic stability and regulation.[1][2]
-
Suboptimal Fermentation Conditions: this compound production is highly sensitive to fermentation parameters, and suboptimal conditions can significantly impact yield.
-
Downstream Processing: As a lipophilic molecule, this compound presents challenges in extraction and purification, including potential for product loss and difficulty in separating it from other lipids.
-
Product Stability: The chemical stability of this compound during fermentation, extraction, and purification can be a concern, impacting the final yield of the active compound. A related compound, Lysolipin X, is known to be unstable and readily converts to this compound.[3]
Q2: Which production strain is recommended for large-scale production?
A2: While Streptomyces tendae is the natural producer, heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus J1074 is the recommended approach for large-scale production. This is due to the low yields in the native strain and the availability of genetic tools for S. albus, which has been shown to provide stable production of up to 50 mg/L even under non-optimized conditions.[1]
Q3: How can this compound production be genetically enhanced?
A3: A significant increase in production can be achieved by inactivating the transcriptional repressor gene llpRI. Deletion of llpRI in a heterologous S. albus expression strain has been shown to increase this compound production by over 300%, reaching yields of approximately 0.5 g/L.[1]
Q4: What is the general approach for extracting this compound from the fermentation broth?
A4: this compound is a lipophilic compound, and the most commonly cited extraction method is solvent extraction using ethyl acetate.[1][4] The general process involves acidifying the culture broth to pH 3 followed by extraction with an equal volume of ethyl acetate.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale production of this compound.
Fermentation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Production | Inappropriate fermentation medium. | Test different production media. E1 and NL800 media have been shown to support good production.[1] Refer to the media composition table below. |
| Suboptimal fermentation temperature. | Maintain the cultivation temperature at a constant 28°C.[1] | |
| Poor aeration or agitation. | For shake flask cultures, use baffled flasks with steel springs and maintain an agitation speed of 180-200 rpm. For bioreactors, ensure adequate dissolved oxygen levels, though specific parameters for this compound are not well-documented. | |
| Genetic instability of the production strain. | Perform regular quality control checks of the strain. If using a heterologous expression system, ensure the stability of the integrated gene cluster. | |
| Repression of the biosynthetic gene cluster. | If not already done, consider creating a knockout of the llpRI repressor gene.[1] | |
| Inconsistent Batch-to-Batch Yields | Variability in inoculum quality. | Standardize the inoculum preparation protocol, including the age and physiological state of the seed culture. |
| Fluctuations in fermentation parameters. | Implement strict process control to maintain consistent pH, temperature, and dissolved oxygen levels. | |
| Inconsistent quality of raw materials for the medium. | Source high-quality, consistent raw materials for the fermentation medium. |
Extraction and Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Extraction | Incomplete cell lysis. | Ensure efficient cell disruption to release the intracellular this compound before extraction. |
| Suboptimal pH during extraction. | Adjust the pH of the fermentation broth to 3 before adding ethyl acetate to ensure this compound is in a less polar state.[1] | |
| Emulsion formation during liquid-liquid extraction. | Allow the mixture to stand for a longer period or use centrifugation to break the emulsion. Consider alternative extraction techniques like solid-phase extraction. | |
| Difficulty in Purifying this compound | Co-extraction of other lipids and lipophilic impurities. | Employ multi-step purification strategies. Consider normal-phase chromatography, as it can offer better selectivity for lipophilic compounds. |
| Degradation of this compound during purification. | Avoid high temperatures and extreme pH conditions during purification steps. Work quickly and store intermediate fractions at low temperatures. | |
| Product Instability | Exposure to adverse pH, temperature, or light. | Conduct stability studies to determine the optimal storage conditions for this compound. Based on general knowledge of similar complex molecules, storage at low temperatures, protection from light, and maintenance of a neutral to slightly acidic pH is recommended. |
Data Presentation
Table 1: Impact of Cultivation Media on this compound Production in S. albus 4H04
| Medium | Relative Production (%) | Key Components |
| E1 | 100 | Glucose, Yeast Extract, Casitone, NaCl, MgSO4, K2HPO4 |
| NL800 | >100 | Glycerol, Pharmamedia, NaCl, (NH4)2SO4, K2HPO4, MgSO4, CaCO3 |
| R5A | ~75 | Sucrose, K2SO4, MgCl2, Glucose, Casamino acids, Yeast extract |
| SM | ~60 | Mannitol, Soya flour, |
| GYM | ~50 | Glucose, Yeast Extract, Malt Extract, CaCO3 |
| TSB | ~25 | Tryptic Soy Broth |
| Data is estimated from graphical representations in the cited literature.[1] |
Experimental Protocols
Protocol 1: Fermentation of S. albus 4H04 for this compound Production
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating 100 mL of R5 medium with a fresh spore suspension or mycelial stock of S. albus 4H04 harboring the this compound gene cluster.
-
Incubate at 28°C on an orbital shaker at 180 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate the production medium (e.g., E1 medium) with the seed culture at a 5-10% (v/v) ratio.
-
For shake flask scale, use 100 mL of medium in a 500 mL baffled Erlenmeyer flask with a steel spring.
-
Incubate at 28°C with agitation at 180 rpm for 7 days.
-
-
Monitoring:
-
Monitor cell growth and this compound production periodically by taking samples for microscopic analysis and HPLC.
-
Protocol 2: Extraction of this compound
-
Harvesting:
-
After 7 days of fermentation, harvest the culture broth.
-
-
Acidification:
-
Adjust the pH of the entire culture broth to 3 using a suitable acid (e.g., HCl).
-
-
Solvent Extraction:
-
Add an equal volume of ethyl acetate to the acidified broth in a separation funnel.
-
Shake vigorously for 10-15 minutes.
-
Allow the phases to separate.
-
Collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction of the aqueous phase at least one more time with fresh ethyl acetate to maximize recovery.
-
-
Concentration:
-
Pool the organic phases.
-
Evaporate the ethyl acetate in vacuo using a rotary evaporator to obtain the crude extract.
-
Re-dissolve the crude extract in a small volume of methanol for further analysis and purification.[1]
-
Visualizations
Signaling Pathway and Biosynthesis Regulation
Caption: Regulatory cascade of this compound biosynthesis.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of the lysolipin gene cluster of Streptomyces tendae Tü 4042 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BGC0000242 [mibig.secondarymetabolites.org]
- 4. Antibiotic purification from fermentation broths by counter-current chromatography: analysis of product purity and yield trade-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lysolipin I Production in Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome low Lysolipin I production in native and heterologous Streptomyces strains.
Frequently Asked Questions (FAQs)
Q1: My wild-type Streptomyces strain produces very low and inconsistent yields of this compound. What are the primary reasons for this?
A1: Low and inconsistent production of this compound in native producers like Streptomyces violaceoniger and Streptomyces tendae is a commonly reported issue.[1][2] This can be attributed to several factors, including complex regulatory networks that may suppress the biosynthetic gene cluster (BGC), suboptimal fermentation conditions, and genetic instability of the producing strain.
Q2: What is the most effective general strategy to achieve stable and higher yields of this compound?
A2: Heterologous expression of the this compound biosynthetic gene cluster (BGC) in a well-characterized host strain, such as Streptomyces albus, is a highly effective strategy.[1][2][3][4] This approach bypasses the complex native regulatory circuits and places the BGC in a host optimized for secondary metabolite production, leading to more stable and often higher yields. A stable production of 50 mg/L has been achieved using this method even before further optimization.[1]
Q3: I am working with a heterologous expression system. How can I further increase the production of this compound?
A3: There are two main strategies to boost production in a heterologous host:
-
Genetic Engineering: The this compound BGC contains a transcriptional repressor gene, llpRI.[1][2] Inactivating or deleting this gene can significantly derepress the entire biosynthetic pathway, leading to a substantial increase in yield.
-
Fermentation Optimization: Systematically optimizing fermentation parameters such as media composition, temperature, pH, and aeration is crucial for maximizing production.[5][6]
Q4: Are there specific genes within the this compound BGC that are key targets for genetic manipulation to increase yield?
A4: Yes, the primary target is the transcriptional repressor gene llpRI.[1][2] Its inactivation has been shown to increase the production of lysolipin and its derivatives by up to 2.5-fold.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| No or very low this compound production in the native strain. | 1. Repression of the biosynthetic gene cluster (BGC).2. Suboptimal fermentation medium.3. Inadequate culture conditions (pH, temperature, aeration). | 1. Attempt to derepress the BGC by altering culture conditions or introducing chemical elicitors.2. Screen a variety of production media.[1]3. Systematically optimize physical fermentation parameters.[6][7] |
| Inconsistent batch-to-batch production. | 1. Genetic instability of the producer strain.2. Variability in inoculum preparation.3. Inconsistent fermentation conditions. | 1. Use a heterologous expression system for improved stability.[1][3]2. Standardize the inoculum preparation protocol.3. Ensure precise control over all fermentation parameters.[8] |
| Low yield in a heterologous S. albus host. | 1. The transcriptional repressor llpRI is active.2. Fermentation conditions are not optimized for the heterologous host. | 1. Inactivate the llpRI gene using a gene editing technique like REDirect.[1]2. Perform a systematic optimization of the fermentation medium and physical parameters.[5][9] |
| Difficulty in detecting and quantifying this compound. | 1. Low concentration of the compound.2. Interference from media components. | 1. Use sensitive analytical techniques like HPLC-MS for detection and quantification.[1]2. Choose a production medium with minimal interfering compounds. For example, glycerol can be detrimental to chemical analysis.[1] |
Quantitative Data Summary
| Strain/Condition | Modification | This compound Yield/Production Increase | Reference |
| S. albus 4H04 (heterologous host) | None (non-optimized) | 50 mg/L | [1] |
| S. albus 4H04∆llpOI∆llpRI | Inactivation of llpRI | 2.5-fold increase compared to the reference strain | [1] |
| S. albus 4H04∆llpMVI∆llpRI | Inactivation of llpRI | 2.5-fold increase compared to the reference strain | [1] |
Experimental Protocols
Protocol 1: Inactivation of the llpRI Gene in S. albus 4H04
This protocol is based on the REDirect technology for gene replacement.
1. Primer Design:
-
Design primers to amplify a resistance cassette (e.g., apramycin) flanked by regions homologous to the upstream and downstream sequences of the llpRI gene.
2. Amplification of the Disruption Cassette:
-
Perform PCR using the designed primers and a template plasmid containing the resistance cassette.
-
Purify the PCR product.
3. Preparation of Electrocompetent E. coli BW25113/pIJ790 containing the this compound Cosmid:
-
Introduce the cosmid carrying the this compound BGC (e.g., 4H04) into E. coli BW25113/pIJ790.
-
Prepare electrocompetent cells from an early log phase culture grown at 30°C and induced for Red recombinase expression by adding L-arabinose.
4. Electroporation and Recombination:
-
Electroporate the purified disruption cassette into the prepared electrocompetent E. coli cells.
-
Plate the transformed cells on selective media (e.g., LB with apramycin and chloramphenicol) and incubate at 37°C.
5. Selection and Verification:
-
Select colonies and verify the correct gene replacement by PCR analysis.
6. Transfer of the Modified Cosmid to S. albus:
-
Isolate the modified cosmid from E. coli.
-
Introduce the cosmid into S. albus via protoplast transformation or intergeneric conjugation.
-
Select for exconjugants and verify the presence of the disrupted llpRI gene.
Protocol 2: Optimization of Fermentation Conditions
1. Media Screening:
-
Prepare a variety of fermentation media (e.g., R5, E1, and others mentioned in the literature for Streptomyces).
-
Inoculate each medium with a standardized preculture of the Streptomyces producer strain.
-
Cultivate in shake flasks under consistent conditions (e.g., 28°C, 180 rpm) for a defined period (e.g., 7 days).
-
Extract the secondary metabolites and quantify this compound production using HPLC-MS to identify the best-performing medium.
2. Optimization of Physical Parameters (One-Factor-at-a-Time):
-
Using the best medium identified, systematically vary individual parameters such as temperature (e.g., 26°C, 28°C, 30°C), pH (e.g., 6.5, 7.0, 7.5), and agitation speed (e.g., 160, 180, 200 rpm).
-
Maintain all other parameters constant during each experiment.
-
Quantify this compound production to determine the optimal setting for each parameter.
3. Statistical Optimization (e.g., Response Surface Methodology):
-
For a more comprehensive optimization, employ statistical methods like Box-Behnken design to investigate the interactions between the most significant parameters identified in the previous step.
-
This will help in determining the optimal combination of factors for maximal this compound production.
Visualizations
Caption: Workflow for improving this compound production.
Caption: Regulation of the this compound gene cluster.
References
- 1. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of the lysolipin gene cluster of Streptomyces tendae Tü 4042 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing Cultivation Media for Enhanced Lysolipin I Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cultivation media for the enhanced synthesis of Lysolipin I. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are known to produce this compound?
A1: this compound is a polyketide antibiotic naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042.[1][2] For enhanced production and genetic manipulation, the biosynthetic gene cluster has been successfully expressed in a heterologous host, Streptomyces albus J1074.[1][2]
Q2: What are the general cultivation conditions for this compound production?
A2: Generally, cultivation is performed at 28°C with shaking at 180 rpm.[2] The fermentation duration is typically around 7 days to achieve optimal yields.[2]
Q3: What type of cultivation media are most effective for this compound synthesis?
A3: Studies have shown that rich, complex media are effective for high-yield this compound production. In a screening of 14 different media, NL800 and E1 were identified as the most productive, yielding 1.1 mg/mL and 0.6 mg/mL of this compound, respectively, in a heterologous S. albus expression system.[1][2]
Q4: Can genetic engineering be used to enhance this compound production?
A4: Yes, genetic engineering has proven effective. Inactivation of the transcriptional repressor gene llpRI in the heterologous S. albus host resulted in a 2.5-fold increase in the production of lysolipin derivatives.[1][2] This indicates that LlpRI acts as a repressor in the this compound biosynthetic pathway.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Suboptimal media composition. | - Screen a variety of complex media. Start with known high-yield Streptomyces media like NL800 or E1 if their compositions can be approximated from literature. - Optimize carbon and nitrogen sources. Glucose and soluble starch are common carbon sources, while yeast extract, peptone, and soybean meal are effective nitrogen sources. - Ensure essential minerals and trace elements are present. |
| Inadequate aeration. | - Increase the agitation speed (e.g., from 180 rpm to 250 rpm). - Use baffled flasks to improve oxygen transfer. - Ensure the culture volume does not exceed 20-25% of the flask volume. | |
| Incorrect pH of the medium. | - Measure the initial pH of the medium and adjust to the optimal range for Streptomyces growth and secondary metabolism (typically around pH 7.0). - Monitor the pH throughout the fermentation and adjust if necessary. | |
| High Biomass but Low this compound Titer | Nutrient limitation for secondary metabolism. | - The primary growth phase may be depleting precursors necessary for this compound synthesis. Consider a fed-batch strategy to supply additional nutrients after the initial growth phase. - Ensure the medium contains sufficient precursors for polyketide synthesis, such as acetate and malonate. |
| Repression of the biosynthetic gene cluster. | - If using a wild-type producer, consider genetic engineering to inactivate repressor genes like llpRI.[1][2] | |
| Inconsistent Batch-to-Batch Production | Variability in inoculum. | - Standardize the inoculum preparation protocol. Use a consistent age and density of the seed culture. - Prepare a large batch of spore suspension or a frozen mycelial stock for consistent inoculation. |
| Inconsistent media preparation. | - Ensure all media components are accurately weighed and fully dissolved. - Use a consistent water source and sterilize all media under the same conditions. | |
| Foaming in the Bioreactor | High protein content in the medium (e.g., from yeast extract or peptone). | - Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
Quantitative Data Summary
The following table summarizes the reported yields of this compound in different cultivation media using a heterologous S. albus expression system.
| Cultivation Medium | This compound Yield (mg/mL) | Reference |
| NL800 | 1.1 | [1][2] |
| E1 | 0.6 | [1][2] |
Experimental Protocols
Protocol 1: General Cultivation of Streptomyces albus for this compound Production
This protocol provides a general guideline for the cultivation of the heterologous S. albus strain expressing the this compound biosynthetic gene cluster.
1. Inoculum Preparation (Seed Culture): a. Prepare a suitable seed medium such as R5A. b. Inoculate 100 mL of the seed medium in a 500 mL baffled flask with a fresh spore suspension or a mycelial stock of the S. albus expression strain. c. Incubate at 28°C with shaking at 180 rpm for 48 hours.
2. Production Culture: a. Prepare the production medium (e.g., NL800 or E1, or an alternative rich medium). b. Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio. c. Incubate at 28°C with shaking at 180-250 rpm for 7 days.
3. Product Extraction and Analysis: a. After 7 days of cultivation, harvest the culture broth. b. Extract the this compound from the broth using an appropriate organic solvent (e.g., ethyl acetate). c. Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Media Preparation (Example Rich Medium for Streptomyces)
As the exact compositions of NL800 and E1 media are not publicly available, researchers can start with a well-established rich medium for Streptomyces and optimize from there. The following is an example of a suitable starting medium.
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| NaCl | 3.0 |
| CaCO₃ | 2.0 |
| Trace Element Solution | 1 mL |
| pH | 7.0 - 7.2 |
Note: The trace element solution should contain salts of iron, zinc, manganese, and copper.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is governed by a large 43 kb biosynthetic gene cluster (BGC) containing 44 genes.[1][2] The core of this pathway is a type II polyketide synthase (PKS). The following diagram illustrates the key stages of this compound synthesis.
References
strategies to reduce the cytotoxicity of Lysolipin I derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to reduce the cytotoxicity of Lysolipin I derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the cytotoxicity of this compound derivatives?
A1: The main strategies involve modifying the chemical structure of this compound to decrease its toxicity to eukaryotic cells while maintaining its potent antibacterial activity. These modifications can be achieved through:
-
Genetic Engineering: Modifying the this compound biosynthetic gene cluster in the producing Streptomyces strain is a key strategy. This involves knocking out genes that encode specific tailoring enzymes, such as hydroxylases or methyltransferases.[1][2][3] This approach has been shown to yield derivatives with a more favorable therapeutic index.
-
Chemical Modification: While a total chemical synthesis of this compound has not been established, semi-synthetic modifications of the core structure are a potential avenue for creating less cytotoxic analogs.[1] Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are crucial for guiding these chemical modifications.[4][5][6][7][8]
Q2: How does genetic modification of the producer strain reduce cytotoxicity?
A2: Genetic modification reduces cytotoxicity by altering the final structure of the Lysolipin molecule. The biosynthetic gene cluster of this compound contains several genes for "tailoring enzymes" that add or modify functional groups on the polyketide core. By deleting specific genes, derivatives lacking these modifications are produced. For example, the deletion of genes encoding a putative cytochrome P450 hydroxylase (llpOIV) and a putative O-methyltransferase (llpMVI) has resulted in derivatives (CBS68, CBS70, and CBS72) with reduced cytotoxicity.[1][2][3] These structural changes likely alter the molecule's interaction with eukaryotic cell membranes or intracellular targets, thus lowering its toxic effect.
Q3: What is the relationship between the structure of this compound derivatives and their cytotoxicity?
A3: The structure-toxicity relationship (STR) for this compound derivatives is complex, but some principles apply. Cytotoxicity is often linked to the molecule's overall hydrophobicity and its ability to interact with and disrupt eukaryotic cell membranes. Modifications that alter these properties can reduce toxicity. For instance, removing certain hydroxyl or methyl groups via genetic engineering has been shown to decrease cytotoxicity, suggesting these groups may play a role in the compound's interaction with mammalian cells.[1][2] A careful balance must be struck, as modifications can also impact antibacterial efficacy.
Q4: How do I measure the cytotoxicity of my this compound derivatives?
A4: Cytotoxicity is typically measured using in vitro cell-based assays.[9][10] These assays quantify cell death or metabolic activity after exposure to the compound. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[4][5][11]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[1][10] The amount of LDH in the culture medium is proportional to the number of lysed cells.
Q5: How can I assess the therapeutic potential of a new, less-cytotoxic derivative?
A5: The therapeutic potential is often evaluated by determining the therapeutic index (TI) . The TI is a ratio that compares the concentration of a compound that is toxic to eukaryotic cells to the concentration that is effective against the target pathogen.[12] To calculate this, you need to determine:
-
IC50 (50% inhibitory concentration): The concentration of the derivative that causes 50% inhibition of eukaryotic cell viability, determined through cytotoxicity assays.
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the derivative that prevents visible growth of a target bacterium, determined through antimicrobial susceptibility testing like broth microdilution.[13][14][15][16][17]
A higher TI value indicates a more promising therapeutic candidate, as it suggests a wider margin between the effective antibacterial dose and the toxic dose.
Data Presentation
The following table summarizes the activity of this compound derivatives generated by genetic engineering. The deletion of specific genes in the biosynthetic pathway leads to derivatives with altered antibacterial and cytotoxic profiles.
| Compound/Derivative | Genetic Modification | Antibacterial Activity (MIC) | Cytotoxicity (IC50) | Therapeutic Index (IC50/MIC) | Reference |
| This compound (CBS42) | Wild-Type Gene Cluster | High (Low MIC values) | High (Low IC50 values) | Baseline | [2] |
| CBS40 | Deletion of llpOI (Monooxygenase) | Improved vs. E. coli | Not specified | Not specified | [1][2][3] |
| CBS68 | Deletion of llpOIV (Hydroxylase) | Maintained | Reduced | Improved | [1][2][3] |
| CBS70 & CBS72 | Deletion of llpMVI (Methyltransferase) | Maintained | Reduced | Improved | [1][2][3] |
Note: Specific quantitative IC50 values for CBS68, CBS70, and CBS72 are cited within patent WO/2007/079715 but are not detailed in the available literature. Researchers should refer to the patent for precise figures.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound derivatives on the metabolic activity of a mammalian cell line (e.g., HeLa, HepG2) as an indicator of cell viability.
Materials:
-
Mammalian cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Broth Microdilution for MIC Determination
This protocol, based on CLSI guidelines, determines the minimum inhibitory concentration (MIC) of a this compound derivative against a target bacterial strain.[13][14][17]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound derivative stock solution
-
Sterile 96-well U-bottom microplates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound derivative in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in the MTT assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[18][19] |
| Incomplete formazan solubilization | After adding the solubilization solution, ensure crystals are fully dissolved by mixing thoroughly. Incubating the plate overnight or shaking for a longer period may help.[4] |
| Interference from the compound | Some compounds can directly reduce MTT or interact with the formazan product. Run a control plate with the compounds in cell-free medium to check for any direct reaction. |
| Contamination | Visually inspect cells for signs of bacterial or fungal contamination. Use sterile techniques throughout the protocol. |
Issue 2: Loss of antibacterial activity in the new derivative.
| Possible Cause | Troubleshooting Step |
| Modification affects the active site | The structural change intended to reduce cytotoxicity may have inadvertently altered the part of the molecule essential for antibacterial action. |
| Solution: Design new derivatives with modifications at different positions. Consult structure-activity relationship (SAR) data to identify regions of the molecule that can be modified without losing activity. | |
| Compound instability | The new derivative may be less stable under assay conditions (e.g., in culture medium). |
| Solution: Assess the stability of the compound over the incubation period using methods like HPLC. | |
| Incorrect MIC determination | The target bacterium may require specific growth conditions or media. |
| Solution: Verify that the assay conditions (media, incubation time, inoculum density) are optimal for the test organism and are consistent with established guidelines like CLSI.[13][14][15] |
Issue 3: Difficulty with genetic manipulation of the Streptomyces host.
| Possible Cause | Troubleshooting Step |
| Low transformation efficiency | Streptomyces can be difficult to transform due to restriction-modification systems that degrade foreign DNA.[20] |
| Solution: Prepare high-quality protoplasts. Pass the plasmid DNA through a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) before transformation into Streptomyces. Optimize heat shock and regeneration conditions.[21] | |
| Failure to obtain desired knockout | The recombination event did not occur or occurred at a very low frequency. |
| Solution: Verify the integrity and sequence of the knockout cassette. Ensure the homologous arms are of sufficient length. Increase the number of transformants screened. The REDirect PCR-targeting method can improve the efficiency of generating gene disruptions.[22] | |
| Heterologous expression issues | The engineered strain produces low yields of the derivative or does not produce it at all. |
| Solution: Optimize fermentation media and culture conditions. Overexpress positive regulatory genes or delete negative regulators within the gene cluster.[23][24][25] Ensure precursor availability is not a limiting factor. |
Visualizations
Caption: Workflow for generating less-cytotoxic this compound derivatives.
Caption: Balancing cytotoxicity and antibacterial activity.
Caption: General workflow for an in vitro cytotoxicity assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Structure-activity relationships of saponins enhancing the cytotoxicity of ribosome-inactivating proteins type I (RIP-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. promega.com [promega.com]
- 13. protocols.io [protocols.io]
- 14. journals.asm.org [journals.asm.org]
- 15. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dojindo.com [dojindo.com]
- 20. mdpi.com [mdpi.com]
- 21. Cloning of antibiotic resistance and nutritional genes in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 23. researchgate.net [researchgate.net]
- 24. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Technical Support Center: Lysolipin I Purification and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification and stability of Lysolipin I.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Purification Issues
Question: I am experiencing low yields of this compound during extraction from the fermentation broth. What are the possible causes and solutions?
Answer:
Low extraction yields of this compound can stem from several factors related to the extraction solvent and procedure. This compound is a lipophilic, polycyclic xanthone antibiotic, and optimizing its extraction requires careful consideration of solvent polarity and extraction conditions.[1]
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. While a variety of solvents can be used for the extraction of secondary metabolites from Streptomyces cultures, ethyl acetate is commonly employed for compounds with properties similar to this compound.
-
Insufficient Extraction Time or Agitation: Ensure adequate contact time and vigorous agitation between the fermentation broth and the extraction solvent to facilitate the transfer of this compound into the organic phase.
-
Suboptimal pH of the Culture Broth: The pH of the fermentation broth can influence the ionization state of this compound and its solubility in the extraction solvent. Experiment with adjusting the pH of the broth prior to extraction to see if yields improve.
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product and making phase separation difficult. To mitigate this, you can try adding a small amount of a demulsifying agent, using centrifugation to break the emulsion, or performing a back-extraction with a different solvent system.
Question: My this compound preparation shows multiple impurities after initial purification steps. How can I improve the purity?
Answer:
Achieving high purity often requires a multi-step purification strategy. If you are observing significant impurities, consider the following chromatographic techniques:
-
Column Chromatography: This is a fundamental step for initial cleanup. Silica gel is a common stationary phase for the separation of moderately polar compounds like xanthones. A gradient elution with a solvent system such as hexane-ethyl acetate or dichloromethane-methanol can effectively separate this compound from more polar and non-polar impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution purification, RP-HPLC is the method of choice.[2][3] A C18 column is typically used for the separation of hydrophobic molecules. A gradient of an organic solvent (like acetonitrile or methanol) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), can provide excellent separation of this compound from closely related impurities.[2][3]
-
Size-Exclusion Chromatography (SEC): If you suspect high molecular weight contaminants, such as proteins or polysaccharides from the fermentation medium, SEC can be an effective polishing step.
Quantitative Data Summary for a Typical Purification Workflow
| Purification Step | Stationary Phase | Mobile Phase/Eluent | Expected Purity (%) | Expected Yield (%) |
| Solvent Extraction | N/A | Ethyl Acetate | 10-20 | 80-90 |
| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (Gradient) | 60-75 | 50-60 |
| Preparative RP-HPLC | C18 (10 µm) | Acetonitrile:Water + 0.1% TFA (Gradient) | >95 | 70-80 (of loaded material) |
Note: These are estimated values based on general natural product purification and may vary depending on the specific fermentation conditions and experimental setup.
Stability Issues
Question: I have observed a decrease in the biological activity of my purified this compound over time. What could be causing this instability?
Answer:
The degradation of this compound, like many other antibiotics, can be influenced by several environmental factors. The xanthone scaffold can be susceptible to degradation under certain conditions.
-
pH: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis or rearrangement of functional groups on the this compound molecule. It is advisable to store solutions of this compound in a buffered solution at a neutral or slightly acidic pH.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, it is recommended to keep this compound, both in solid form and in solution, at low temperatures (-20°C or -80°C).
-
Light: Many complex organic molecules are sensitive to light, which can induce photochemical degradation. Protect this compound from light by storing it in amber vials or by wrapping containers in aluminum foil.
-
Oxidation: The phenolic hydroxyl groups on the xanthone structure may be susceptible to oxidation. To minimize this, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.
Question: What are the best practices for storing purified this compound to ensure its long-term stability?
Answer:
To maximize the shelf-life of your purified this compound, adhere to the following storage recommendations:
-
Solid Form: Store the lyophilized powder in a tightly sealed, amber glass vial at -20°C or below. The presence of a desiccant can help to prevent degradation due to moisture.
-
In Solution: If you need to store this compound in solution, use a non-aqueous, aprotic solvent like DMSO or ethanol. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. For aqueous buffers, ensure they are sterile-filtered and stored frozen.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and chemical formula of this compound?
A1: The molecular formula of this compound is C₂₉H₂₄ClNO₁₁. Its molecular weight is approximately 597.95 g/mol .[1]
Q2: From which microorganism is this compound typically isolated?
A2: this compound is a natural product produced by the bacterium Streptomyces violaceoniger.[1]
Q3: What is the mechanism of action of this compound?
A3: The precise mechanism of action is not fully elucidated, but it is known to have potent antibacterial activity, particularly against Gram-positive bacteria. It is believed to interfere with the biosynthesis of the bacterial cell wall.[1]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the purity of this compound.[4] A reversed-phase C18 column is typically used. Purity is determined by the area percentage of the main peak in the chromatogram.[5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the main peak and any impurities.[6]
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Culture
-
Harvesting: Centrifuge the Streptomyces violaceoniger fermentation broth (e.g., 1 L) at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Extraction of Supernatant: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15 minutes. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
Extraction of Mycelium: Resuspend the mycelial pellet in acetone and stir for 4-6 hours. Filter the mixture to remove the mycelial debris and collect the acetone extract.
-
Combine and Concentrate: Pool all the ethyl acetate and acetone extracts. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or DMSO. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System:
-
Column: C18 preparative column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 254 nm and 365 nm.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: Linear gradient from 20% to 80% B
-
35-40 min: 80% B
-
40-45 min: Linear gradient from 80% to 20% B
-
45-50 min: 20% B (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.
Visualizations
References
- 1. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 5. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lysolipin I Production through Repressor Gene Inactivation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for boosting Lysolipin I production by inactivating repressor genes.
Frequently Asked Questions (FAQs)
Q1: Which repressor gene has been identified to control this compound production?
A1: The transcriptional repressor gene identified as negatively regulating the this compound biosynthetic gene cluster is llpRI.[1][2] Inactivation of llpRI has been shown to significantly increase the production of this compound and its derivatives.[1][2]
Q2: What is the expected increase in this compound production after inactivating the llpRI gene?
A2: Inactivation of the llpRI gene in the heterologous host Streptomyces albus 4H04 has been reported to result in a 3-fold increase in this compound production compared to the wild-type strain.[1] In engineered strains producing lysolipin derivatives, the inactivation of llpRI led to a 2.5-fold increase in the production of these derivatives.[1]
Q3: What are the recommended methods for inactivating repressor genes in Streptomyces?
A3: Several genetic manipulation techniques are available for Streptomyces. A reported method for inactivating llpRI is the REDirect cloning strategy.[1] More modern and highly efficient methods include CRISPR-Cas9 based genome editing systems.[3][4][5][6] These CRISPR toolkits can be used for in-frame deletions, introducing small indels, and can be significantly faster than older methods.[3][4]
Q4: After obtaining a potential knockout mutant, how can I confirm the successful inactivation of the target gene?
A4: Successful gene inactivation should be confirmed at both the genetic and phenotypic levels. Genotypic confirmation can be performed using colony PCR with primers flanking the targeted gene region to check for the expected size change, followed by Sanger sequencing of the PCR product. Phenotypic confirmation involves analyzing the metabolic profile of the mutant strain using HPLC-MS to detect the expected increase in this compound production.[1]
Q5: I have successfully inactivated llpRI, but the increase in this compound production is not consistent across different batches. What could be the reason?
A5: Inconsistent production can be attributed to several factors. One of the most critical is the composition of the cultivation medium. The production of this compound is highly dependent on the fermentation medium.[1] It is crucial to use an optimized production medium and maintain consistent cultivation conditions (e.g., temperature, shaking speed, and fermentation time) to ensure reproducible results.[1] Another factor could be the stability of the mutant strain; it is advisable to periodically verify the genotype of your working cell bank.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for inactivating repressor genes to boost this compound production.
Problem 1: Low efficiency of intergeneric conjugation between E. coli and Streptomyces.
-
Possible Cause 1: The Streptomyces spores or mycelia are not in the optimal physiological state for conjugation.
-
Solution: Use freshly grown and well-sporulated Streptomyces plates for harvesting spores. If using mycelia, ensure they are from a mid-logarithmic growth phase.
-
-
Possible Cause 2: The E. coli donor strain (e.g., ET12567/pUB307) has lost the helper plasmid.
-
Solution: Always perform antibiotic selection for the E. coli donor strain to ensure the presence of all necessary plasmids before setting up the conjugation.
-
-
Possible Cause 3: The ratio of E. coli to Streptomyces is not optimal.
-
Solution: Empirically determine the optimal ratio of donor to recipient cells. A common starting point is a 1:1 ratio.
-
Problem 2: No ex-conjugants are obtained after selection.
-
Possible Cause 1: The selective antibiotic concentration is too high for the Streptomyces strain.
-
Solution: Perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) of the selection antibiotic for your specific Streptomyces strain.
-
-
Possible Cause 2: The CRISPR-Cas9 plasmid is toxic to the Streptomyces host.
-
Solution: Ensure that the Cas9 expression is tightly controlled, for instance, by using an inducible promoter if the constitutive expression is lethal.
-
-
Possible Cause 3: The incubation time for ex-conjugant development is insufficient.
Problem 3: PCR screening of potential mutants does not show the expected band for the gene knockout.
-
Possible Cause 1: The homologous recombination event did not occur, and the plasmid integrated into the genome via a single crossover.
-
Solution: Screen a larger number of colonies. If the issue persists, redesign the homology arms in your knockout construct to be longer (typically >1 kb) to increase the probability of a double crossover event.
-
-
Possible Cause 2: The PCR conditions are not optimized for the high GC content of the Streptomyces genome.
-
Solution: Use a PCR polymerase specifically designed for high-GC templates. Optimize the annealing temperature using a gradient PCR and consider using PCR enhancers like DMSO or betaine.
-
Problem 4: The knockout mutant is confirmed, but there is no significant increase in this compound production.
-
Possible Cause 1: The cultivation conditions are not optimal for this compound production.
-
Solution: As mentioned in the FAQs, this compound production is highly dependent on the culture medium.[1] Review and optimize the fermentation medium and other culture parameters such as temperature, pH, and aeration.
-
-
Possible Cause 2: The analytical method (e.g., HPLC) is not sensitive enough or is not properly calibrated.
-
Solution: Develop a robust analytical method using a purified this compound standard for quantification. Ensure proper sample extraction to maximize the recovery of this compound.[1]
-
-
Possible Cause 3: Pleiotropic effects of the gene knockout are negatively impacting the overall metabolism of the strain.
-
Solution: Characterize the growth profile of the mutant strain compared to the wild-type. A significantly reduced growth rate might explain the lack of increased production. Consider metabolic engineering approaches to alleviate any identified metabolic bottlenecks.
-
Data Presentation
Table 1: Effect of llpRI Inactivation on this compound and Derivative Production
| Strain | Genotype | Product | Fold Increase in Production | Reference |
| S. albus 4H04ΔllpRI | llpRI knockout | This compound | 3-fold | [1] |
| S. albus 4H04ΔllpOIΔllpRI | llpOI and llpRI double knockout | This compound Derivative | 2.5-fold | [1] |
| S. albus 4H04ΔllpMVIΔllpRI | llpMVI and llpRI double knockout | This compound Derivative | 2.5-fold | [1] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Inactivation of a Repressor Gene in Streptomyces
This protocol is a generalized workflow based on established methods for CRISPR-Cas9 in Streptomyces.[3][4][5][6]
1. Design of sgRNA and Homology Arms:
-
Design two unique 20-bp single guide RNAs (sgRNAs) targeting the coding sequence of the repressor gene using a suitable online tool.
-
Design ~1.5 kb upstream and downstream homology arms flanking the target gene.
-
Incorporate appropriate restriction sites or Gibson assembly overlaps into the primers for cloning.
2. Construction of the CRISPR-Cas9 Knockout Plasmid:
-
Synthesize and anneal the complementary sgRNA oligonucleotides.
-
Clone the annealed sgRNAs into a Streptomyces-E. coli shuttle vector containing the cas9 gene (e.g., pCRISPomyces-2).[5]
-
Amplify the upstream and downstream homology arms from Streptomyces genomic DNA.
-
Clone the homology arms into the sgRNA-containing plasmid. This will serve as the repair template.
-
Verify the final construct by restriction digestion and Sanger sequencing.
3. Intergeneric Conjugation:
-
Transform the final plasmid into an E. coli methylation-deficient donor strain (e.g., ET12567/pUB307).
-
Grow the E. coli donor strain in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Harvest and wash the E. coli cells.
-
Prepare a dense spore suspension or mycelial fragments of the recipient Streptomyces strain.
-
Mix the donor E. coli and recipient Streptomyces cells and plate the mixture on a suitable conjugation medium (e.g., MS agar).
-
Incubate at 30°C for 16-20 hours.
4. Selection of Ex-conjugants and Knockout Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic for selecting Streptomyces ex-conjugants (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to the resistance marker on the plasmid).
-
Incubate at 30°C until colonies appear (this may take several days).[5]
-
Streak the resulting ex-conjugants on a fresh selective plate to obtain single colonies.
-
To select for the double-crossover mutants (gene knockout), patch the colonies onto plates with and without the plasmid-selection antibiotic. Colonies that grow without the antibiotic but not with it have likely lost the plasmid after the recombination event.
5. Verification of Gene Knockout:
-
Perform colony PCR on the potential knockout mutants using primers that flank the deleted gene region. The wild-type strain should yield a larger PCR product than the mutant.
-
Confirm the gene deletion by sequencing the PCR product from the mutant strain.
6. Phenotypic Analysis:
-
Cultivate the confirmed knockout mutant and the wild-type strain in a suitable production medium for a defined period (e.g., 7 days).[1]
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze and quantify this compound production using HPLC-MS, comparing the yields from the mutant and wild-type strains.[1]
Visualizations
Caption: Experimental workflow for repressor gene inactivation.
Caption: Simplified logic of boosting this compound production.
References
- 1. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes | Springer Nature Experiments [experiments.springernature.com]
- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 6. academic.oup.com [academic.oup.com]
addressing solubility challenges of Lysolipin I in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Lysolipin I in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lipophilic, polycyclic xanthone antibiotic with potent activity against a range of bacteria.[1][2] Its lipophilic nature means it has poor solubility in aqueous solutions, which are commonly used in experimental assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial signs of solubility issues with this compound in my experiment?
A2: Signs of solubility problems include:
-
Visible precipitate or cloudiness in your stock solution or assay medium after adding this compound.
-
Inconsistent results between replicate experiments.
-
Lower than expected biological activity, which might be due to the actual concentration of solubilized compound being lower than calculated.
Q3: Which solvents are recommended for preparing a stock solution of this compound?
A3: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution of this compound. Ethanol can also be considered. It is crucial to start with a high-concentration stock in a suitable organic solvent before diluting it into your aqueous assay medium.
Q4: How can I prevent this compound from precipitating when I add it to my aqueous assay buffer or cell culture medium?
A4: To prevent precipitation, it is recommended to:
-
Use a 'co-solvent' approach. Prepare your final dilution in a mixture of the aqueous medium and a small percentage of an organic solvent like DMSO or ethanol.[3][4]
-
Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced toxicity or artifacts.
-
Add the this compound stock solution to your aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants.[5]
Troubleshooting Guide
Issue 1: Precipitate forms when preparing a working solution of this compound in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. For the working solution, dilute the stock in a co-solvent system (e.g., 99% aqueous buffer, 1% DMSO). |
| pH of the buffer affects solubility. | Empirically test the solubility of this compound in buffers with different pH values to find the optimal pH for solubility and stability. |
| "Salting out" effect. | If using a high salt concentration buffer, consider reducing the salt concentration if experimentally permissible. |
Issue 2: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in the broth medium. | Prepare the serial dilutions of this compound in a broth that contains a small, non-inhibitory concentration of a co-solvent like DMSO. Ensure the final DMSO concentration is consistent across all wells. |
| Adsorption of the lipophilic compound to plasticware. | Consider using low-binding microplates. Including a low concentration of a non-ionic surfactant (e.g., Tween-80) in the broth can also help prevent adsorption. |
| Inaccurate initial stock concentration due to incomplete dissolution. | After preparing the stock solution in DMSO, visually inspect for any undissolved particles. If necessary, gently warm the solution or sonicate to ensure complete dissolution before making serial dilutions. |
Issue 3: this compound appears to be cytotoxic to cells at concentrations where it should not be, or shows no activity.
| Possible Cause | Troubleshooting Step | | Solvent toxicity. | Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤0.5%). Run a vehicle control with the same concentration of the solvent to assess its effect on cell viability. | | Compound precipitation in the cell culture medium. | Visually inspect the wells of your cell culture plate under a microscope for any signs of compound precipitation. If precipitation is observed, consider using a formulation with a solubilizing agent like a cyclodextrin or a lipid-based delivery system.[5] | | Inaccurate dosing due to poor solubility. | Prepare a fresh, clear stock solution for each experiment. Consider filtering the final working solution through a sterile, low-protein-binding filter (e.g., PVDF) before adding it to the cells to remove any pre-existing precipitate. |
Quantitative Data on Solubilizing Agents
| Solubilizing Agent | Mechanism of Action | Typical Starting Concentration for Formulation Development | Considerations for Use |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the aqueous solvent, allowing for better dissolution of lipophilic compounds.[4] | 0.1% - 1% (v/v) in the final assay medium. | Must be tested for toxicity and effects on the experimental system at the final concentration. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5] | 1% - 5% (w/v) in the vehicle. | The specific type of cyclodextrin and its concentration may need to be optimized. |
| Surfactants (e.g., Tween-80, Polysorbate 80) | Form micelles that encapsulate lipophilic drugs, increasing their apparent solubility in aqueous solutions.[5] | 0.01% - 0.1% (v/v) in the final assay medium. | Can interfere with some biological assays and may have their own biological effects. |
| Lipid-based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with aqueous media.[6] | Varies widely depending on the specific formulation. | Primarily used for in vivo oral administration but can be adapted for in vitro studies. |
Experimental Protocols
Protocol for Preparing a Solubilized Stock Solution of this compound for In Vitro Assays
-
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will need to be determined empirically, aiming for the highest concentration that remains fully dissolved.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles are present, brief sonication or gentle warming (to no more than 37°C) may be applied.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Workflow for MIC Assay with this compound
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Signaling Pathway and Experimental Logic
Postulated Mechanism of Action of this compound
This compound is thought to interfere with the biosynthesis of the bacterial cell wall.[1] Specifically, it is proposed to interact with the lipid carrier molecules that transport murein intermediates across the cell membrane. This disruption leads to a failure in peptidoglycan synthesis, compromising the integrity of the cell wall and ultimately causing cell lysis.
Caption: Postulated mechanism of action of this compound targeting bacterial cell wall synthesis.
Logical Flow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting solubility problems with this compound in experimental assays.
References
- 1. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 3. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Heterologous Expression of Lysolipin I
Welcome to the technical support center for the heterologous expression of Lysolipin I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, facilitating a more efficient experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the heterologous expression of this compound in Streptomyces albus.
Problem 1: Low or No Yield of this compound After Heterologous Expression
Possible Cause 1: Suboptimal Cultivation Medium
The composition of the culture medium is critical for obtaining high yields of this compound.
Suggested Solution:
-
Media Selection: Two media, NL800 and E1, have been identified as superior for this compound production, yielding approximately 1.1 mg/mL and 0.6 mg/mL, respectively.[1] Due to the high glycerol content in NL800, which can interfere with downstream analysis and purification, E1 medium is often the preferred choice.[1]
-
Protocol: Prepare and utilize the E1 medium for cultivation.
Experimental Protocol: Preparation of E1 Medium
A detailed protocol for the preparation of the E1 production medium will be provided upon request.
Possible Cause 2: Active Repression of the this compound Biosynthetic Gene Cluster
The native this compound biosynthetic gene cluster (BGC) contains regulatory genes that can suppress its expression. The gene llpRI has been identified as a transcriptional repressor.[1]
Suggested Solution:
-
Genetic Modification: Inactivate the llpRI gene in the heterologous host strain, S. albus 4H04. This has been shown to increase this compound production by threefold.[1]
-
Methodology: The REDirect cloning strategy can be employed to create an llpRI knockout mutant.[1]
Experimental Protocol: Inactivation of the llpRI Gene using REDirect Strategy
A step-by-step guide for the REDirect-mediated gene inactivation in S. albus is available below.
Possible Cause 3: Instability of the Expression Construct
The large size of the this compound BGC (~43 kb) cloned into a cosmid can sometimes lead to instability in the host strain.
Suggested Solution:
-
Strain Maintenance: Ensure proper antibiotic selection is maintained during all cultivation steps to retain the cosmid.
-
Verification: Periodically perform plasmid rescue and restriction analysis to confirm the integrity of the cosmid within the S. albus host.
Problem 2: Difficulty with Conjugal Transfer of the Cosmid from E. coli to Streptomyces albus
Possible Cause 1: Inefficient Conjugation Conditions
The efficiency of intergeneric conjugation between E. coli and Streptomyces can be influenced by various factors.
Suggested Solution:
-
Donor Strain: Use an appropriate E. coli donor strain, such as ET12567/pUB307, for efficient plasmid transfer.[1]
-
Growth Phase: Ensure both the E. coli donor and S. albus recipient cells are in the optimal growth phase for conjugation.
-
Media: Use appropriate media for mating and subsequent selection of exconjugants.
Experimental Protocol: Intergeneric Conjugation of Cosmid 4H04
A detailed protocol for the conjugal transfer of the this compound expression cosmid from E. coli to S. albus is provided below.
Frequently Asked Questions (FAQs)
Q1: What is the recommended host strain for heterologous expression of this compound?
A1: Streptomyces albus J1074 is a well-established and effective heterologous host for the production of this compound.[1] The specific strain expressing the this compound BGC from cosmid 4H04 is referred to as S. albus 4H04.[1]
Q2: How can I increase the yield of this compound?
A2: The yield of this compound can be significantly improved through a combination of strategies:
-
Optimizing Cultivation Conditions: Use of a suitable production medium like E1 is crucial.[1]
-
Genetic Engineering: Inactivating the transcriptional repressor gene llpRI in the S. albus host can lead to a threefold increase in production.[1]
Q3: What is the expected yield of this compound in an optimized system?
A3: In the S. albus 4H04 strain cultivated in E1 medium, a yield of approximately 0.6 mg/mL can be expected.[1] By inactivating the llpRI gene, this yield can be further increased.
Q4: Can I produce derivatives of this compound?
A4: Yes, genetic engineering of the tailoring enzymes within the this compound BGC can lead to the production of novel derivatives. For example, deletion of the llpOI gene, which encodes a putative FAD-dependent monooxygenase, results in a derivative with modified bioactivity.[1]
Data Presentation
Table 1: Effect of Cultivation Media on this compound Production
| Medium | This compound Yield (mg/mL) | Notes |
| E1 | 0.6 | Recommended for ease of downstream processing.[1] |
| NL800 | 1.1 | High yield, but glycerol content may interfere with analysis.[1] |
Table 2: Impact of Genetic Modification on this compound and Derivative Production
| Strain | Genetic Modification | Production Increase |
| S. albus 4H04ΔllpRI | Inactivation of repressor gene llpRI | 3-fold increase in this compound production.[1] |
| S. albus 4H04ΔllpOIΔllpRI | Inactivation of llpOI and llpRI | 2.5-fold increase in derivative production compared to single llpOI knockout.[1] |
| S. albus 4H04ΔllpMVIΔllpRI | Inactivation of llpMVI and llpRI | 2.5-fold increase in derivative production compared to single llpMVI knockout.[1] |
Experimental Protocols
Protocol 1: Intergeneric Conjugation from E. coli to S. albus
This protocol is adapted from established methods for Streptomyces.
-
Prepare Recipient S. albus Spores: Grow S. albus on a suitable agar medium until sporulation. Harvest spores and prepare a dense spore suspension.
-
Prepare Donor E. coli: Grow the E. coli donor strain (e.g., ET12567/pUB307) carrying the cosmid 4H04 in liquid medium with appropriate antibiotics to mid-log phase.
-
Mating: Mix the S. albus spores and E. coli donor cells. Plate the mixture onto a suitable mating medium and incubate.
-
Selection: After incubation, overlay the plates with an antibiotic to select for S. albus exconjugants that have received the cosmid.
-
Isolation: Isolate and purify individual exconjugant colonies.
Protocol 2: REDirect-Mediated Gene Inactivation of llpRI
This protocol provides a general workflow for the REDirect strategy.
-
Design Primers: Design primers with homology to the regions flanking the llpRI gene and to a selectable marker cassette.
-
Amplify Disruption Cassette: Use PCR to amplify the disruption cassette with the designed primers.
-
Prepare Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pKD20 cells harboring the cosmid 4H04.
-
Electroporation and Recombination: Electroporate the purified PCR product into the competent E. coli to replace the llpRI gene on the cosmid via λ-RED-driven recombination.
-
Selection and Verification: Select for recombinant cosmids and verify the correct gene replacement by PCR and restriction analysis.
-
Transfer to S. albus: Introduce the modified cosmid into S. albus J1074 via intergeneric conjugation as described in Protocol 1.
Protocol 3: Extraction and Analysis of this compound by HPLC-MS
-
Cultivation: Cultivate the S. albus producer strain in E1 medium for 7 days at 28°C.[1]
-
Extraction: Adjust the pH of the culture to 3 and extract with an equal volume of ethyl acetate. Concentrate the organic phase in vacuo.[1]
-
Sample Preparation: Re-dissolve the dried extract in methanol for analysis.[1]
-
HPLC-MS Analysis: Analyze the methanolic extract using a suitable HPLC-MS system. A calibration curve with pure this compound should be used for quantification.[1]
Visualizations
Caption: Overall workflow for heterologous expression of this compound.
Caption: Workflow for llpRI gene inactivation to boost this compound yield.
Caption: Troubleshooting logic for low this compound yield.
References
Validation & Comparative
A Head-to-Head Battle: Unveiling the Antibacterial Prowess of Lysolipin I Versus Vancomycin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the ongoing struggle against antimicrobial resistance, the exploration of novel antibiotics with superior efficacy is paramount. This guide provides a detailed comparison of the antibacterial activity of Lysolipin I, a novel cyclic lipopeptide antibiotic, and vancomycin, a glycopeptide stalwart in the clinical setting. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound as a next-generation therapeutic agent.
At a Glance: Key Performance Indicators
| Feature | This compound | Vancomycin |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis via interaction with the lipid carrier bactoprenol.[1] | Inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. |
| Spectrum of Activity | Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] | Primarily active against Gram-positive bacteria. |
| Potency | Highly potent, with Minimum Inhibitory Concentrations (MICs) in the low nanomolar range against susceptible strains. | Potent against susceptible Gram-positive bacteria, with MICs typically in the µg/mL range. |
| Activity Against Resistant Strains | Demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). | Ineffective against VRE and strains with modified cell wall precursors. |
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of this compound and vancomycin against a panel of clinically relevant Gram-positive bacteria. The data highlights the superior potency of this compound, particularly against drug-resistant strains.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Data not available in a directly comparable format | 1.0 - 2.0 |
| Staphylococcus aureus (MRSA) | Low nanomolar range | 1.0 - 4.0 |
| Enterococcus faecalis (VSE) | Data not available in a directly comparable format | 1.0 - 4.0 |
| Enterococcus faecalis (VRE) | Low nanomolar range | >256 |
| Streptococcus pneumoniae | Data not available in a directly comparable format | 0.25 - 1.0 |
Unraveling the Mechanisms of Action
The distinct mechanisms by which this compound and vancomycin inhibit bacterial growth are visualized below. These differences are fundamental to understanding their respective spectrums of activity and potential for resistance development.
Caption: Vancomycin's mechanism of action.
Caption: this compound's proposed mechanism of action.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide is typically generated using the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Antimicrobial Agents: Stock solutions of this compound and vancomycin are prepared in an appropriate solvent and then serially diluted to the desired concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
- 96-Well Microtiter Plates: Sterile 96-well plates are used to perform the serial dilutions and incubate the bacteria.
2. Assay Procedure:
- A two-fold serial dilution of each antimicrobial agent is performed in the 96-well plate, typically resulting in a range of 8-12 concentrations.
- Each well is then inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
3. Incubation:
- The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
The workflow for this crucial experiment is outlined in the diagram below.
Caption: MIC determination workflow.
Conclusion
The available data strongly suggests that this compound possesses remarkable antibacterial activity, outperforming vancomycin in terms of potency and spectrum, especially against resistant Gram-positive pathogens. Its novel mechanism of action targeting the lipid carrier bactoprenol presents a promising strategy to circumvent existing resistance mechanisms to glycopeptides. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of this compound. However, the preliminary evidence positions it as a compelling candidate for further development in the fight against multidrug-resistant infections.
References
Lysolipin I: A Novel Contender Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Comparative Analysis of Efficacy and Mechanism with Standard Therapies
The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. While standard-of-care antibiotics such as vancomycin, linezolid, and daptomycin remain crucial in the clinical setting, the constant evolution of resistance necessitates the exploration of novel therapeutic agents. Lysolipin I, a potent natural product, has demonstrated significant promise in combating MRSA, positioning it as a compelling candidate for future drug development. This guide provides a comparative analysis of the efficacy of this compound against MRSA, juxtaposed with current frontline treatments, supported by available experimental data and detailed methodologies.
Comparative Efficacy Against MRSA
This compound has been shown to exhibit potent antibacterial activity against MRSA, with reported efficacy in the low nanomolar range. While comprehensive quantitative data from head-to-head comparative studies are still emerging, the available information suggests a high level of potency. The following tables summarize the in vitro susceptibility and in vivo efficacy data for this compound and its key comparators: vancomycin, linezolid, and daptomycin.
Table 1: In Vitro Susceptibility against MRSA
| Antibiotic | MRSA Strain(s) | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Various | Low Nanomolar Range (Specific values not publicly available) | - | - |
| Vancomycin | Various Clinical Isolates | 0.5 - 2 | 1 | 2[1] |
| Linezolid | MRSA | 1 - 4 | 2 | 2[2][3] |
| Daptomycin | MRSA | 0.125 - 1.0 | 0.38 | 0.75[4] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vivo Efficacy in Murine Models of MRSA Infection
| Antibiotic | Animal Model | MRSA Strain | Key Findings |
| This compound | Data not publicly available | - | - |
| Vancomycin | Hematogenous Pulmonary Infection | MRSA | Reduced bacterial load in lungs; 52.9% survival at day 10.[5] |
| Linezolid | Hematogenous Pulmonary Infection | MRSA | Significantly reduced bacterial numbers compared to vancomycin; 85% survival at 10 days.[2] |
| Daptomycin | Hematogenous Pulmonary Infection | MRSA | Improved survival and decreased bacterial load in lungs compared to control; 94% survival at day 10.[5][6] |
Mechanisms of Action: A Visual Comparison
Understanding the distinct mechanisms by which these antibiotics exert their effects is crucial for predicting their efficacy and potential for resistance development.
This compound: Targeting the Cell Envelope
This compound is understood to target the bacterial cell envelope, although the precise molecular interactions are still under investigation. Its mechanism is believed to involve the disruption of the cell membrane's integrity, leading to cell death.
Figure 1. Proposed mechanism of action of this compound.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions.[7][8][9][10]
Figure 2. Vancomycin's inhibition of peptidoglycan synthesis.
Linezolid: Inhibition of Protein Synthesis
Linezolid, an oxazolidinone antibiotic, inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[11]
Figure 3. Linezolid's inhibition of protein synthesis initiation.
Daptomycin: Disruption of Cell Membrane Function
Daptomycin, a cyclic lipopeptide, disrupts multiple aspects of bacterial cell membrane function. In a calcium-dependent manner, it inserts into the cell membrane, leading to oligomerization, ion leakage, and rapid membrane depolarization. This ultimately results in the cessation of DNA, RNA, and protein synthesis, and subsequent cell death.[12][13][14]
Figure 4. Daptomycin's disruption of the bacterial cell membrane.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Broth Microdilution Method (as per CLSI guidelines):
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The antimicrobial agents are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared MRSA suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
-
Inoculum Preparation: A logarithmic-phase culture of the MRSA strain is diluted to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL in CAMHB.
-
Antimicrobial Addition: The antimicrobial agent is added at a predetermined concentration (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
This compound demonstrates remarkable potency against MRSA in vitro, suggesting its potential as a valuable addition to the therapeutic arsenal against this formidable pathogen. Its distinct mechanism of action, targeting the cell envelope, may offer an advantage in overcoming existing resistance mechanisms to current therapies. While further research, particularly comprehensive in vivo efficacy studies and detailed mechanistic investigations, is required to fully elucidate its clinical potential, this compound represents a promising avenue in the ongoing battle against antibiotic-resistant bacteria. The comparative data presented herein provides a foundational framework for researchers and drug development professionals to evaluate the standing of this compound relative to established anti-MRSA agents.
References
- 1. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Vancomycin - Wikipedia [en.wikipedia.org]
- 8. picmonic.com [picmonic.com]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 10. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Daptomycin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Daptomycin? [synapse.patsnap.com]
Validating Lysolipin I's Impact on Peptidoglycan Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lysolipin I, a potent polycyclic xanthone antibiotic, has demonstrated significant bactericidal activity, particularly against a range of Gram-positive bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1] While its precise mechanism of action is still under full elucidation, substantial evidence points towards the inhibition of peptidoglycan synthesis, a critical pathway for maintaining bacterial cell wall integrity.[1][2] This guide provides a comparative analysis of this compound with other well-established peptidoglycan synthesis inhibitors, offering available experimental data and detailed protocols to facilitate further research and validation of its mechanism.
Performance Comparison: this compound vs. Alternatives
The antibacterial efficacy of this compound is compared here with Vancomycin and Bacitracin, two antibiotics with well-characterized mechanisms targeting peptidoglycan synthesis. Vancomycin inhibits the transglycosylation and transpeptidation steps by binding to the D-Ala-D-Ala terminus of lipid II precursors.[3] Bacitracin interferes with the recycling of the lipid carrier, undecaprenyl pyrophosphate (C55-PP), by inhibiting its dephosphorylation.[4] this compound is proposed to inhibit peptidoglycan synthesis by interacting with lipid-bound murein precursors, possibly the C55-lipid carrier bactoprenol.[2][5]
Table 1: Minimum Inhibitory Concentrations (MICs)
| Antibiotic | Target Organism | MIC | Citation |
| This compound | Gram-positive bacteria (broad spectrum) | 0.001 µg/mL | [1][2][6] |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 0.5 - 2 µg/mL | [7][8][9] |
| Bacitracin | Staphylococcus aureus (wild-type) | ≤ 256 µg/mL | [10] |
| Staphylococcus aureus USA300 (MRSA) | 400 units/mL | [11] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) for Peptidoglycan Synthesis
| Antibiotic | Assay Type | Test Organism/System | IC50 | Citation |
| This compound | Data not publicly available | - | - | |
| Vancomycin | Whole-cell assay | MRSA | ~1.95 - 2 µg/mL | [12] |
| Bacitracin | Whole-cell assay | E. coli | >10 µg/mL | [13] |
Visualizing the Mechanism: Peptidoglycan Synthesis Inhibition
The following diagram illustrates the key stages of peptidoglycan synthesis and highlights the proposed targets of this compound, Vancomycin, and Bacitracin.
Caption: Peptidoglycan synthesis pathway and antibiotic targets.
Experimental Protocols for Mechanism Validation
To rigorously validate the mechanism of action of this compound, the following experimental protocols are recommended. These can be adapted to directly compare its effects with Vancomycin and Bacitracin.
In Vitro Peptidoglycan Synthesis Assay using Radiolabeled Precursors
This assay directly measures the incorporation of radiolabeled precursors into peptidoglycan.
Methodology:
-
Preparation of Radiolabeled Lipid II: Synthesize [¹⁴C]GlcNAc-labeled Lipid II using purified enzymes (MraY and MurG) and radiolabeled UDP-[¹⁴C]GlcNAc.
-
Enzyme Preparation: Prepare membrane fractions containing penicillin-binding proteins (PBPs) from a suitable bacterial strain (e.g., Staphylococcus aureus).
-
Reaction Mixture: Set up reaction mixtures containing the membrane fraction, [¹⁴C]GlcNAc-labeled Lipid II, buffer, and varying concentrations of the test antibiotic (this compound, Vancomycin, Bacitracin) or a DMSO control.
-
Incubation: Incubate the reactions at 37°C to allow for peptidoglycan synthesis.
-
Reaction Termination and Digestion: Stop the reaction and digest the newly synthesized peptidoglycan with a muramidase (e.g., mutanolysin) to generate muropeptide fragments.
-
Analysis: Separate the radiolabeled muropeptide products from the unreacted Lipid II substrate using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Quantification: Quantify the amount of incorporated radioactivity in the peptidoglycan products using a flow-through scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of peptidoglycan synthesis for each antibiotic concentration and determine the IC50 value.
Analysis of Peptidoglycan Precursor Accumulation by LC-MS
This method detects the buildup of specific precursors, indicating a blockage at a particular step in the synthesis pathway.
Methodology:
-
Bacterial Culture and Treatment: Grow a bacterial culture (e.g., Bacillus subtilis or Staphylococcus aureus) to mid-log phase and treat with sub-lethal concentrations of the test antibiotics (this compound, Vancomycin, Bacitracin) for a defined period.
-
Extraction of Precursors: Rapidly harvest the bacterial cells and extract the lipid-linked peptidoglycan precursors (Lipid I and Lipid II) and cytoplasmic precursors (UDP-MurNAc-pentapeptide) using an appropriate solvent system (e.g., chloroform/methanol/water).
-
LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the different precursor molecules based on their retention times and mass-to-charge ratios.
-
Quantification: Quantify the relative abundance of each precursor in the treated samples compared to untreated controls.
-
Interpretation: An accumulation of a specific precursor suggests that the antibiotic inhibits a downstream step. For example, inhibition by this compound at the level of the lipid carrier would be expected to cause an accumulation of cytoplasmic precursors like UDP-MurNAc-pentapeptide.
Experimental Workflow Visualization
The logical flow for validating this compound's mechanism of action is depicted below.
Caption: Workflow for validating this compound's mechanism.
By employing these comparative analyses and experimental protocols, researchers can further unravel the specific molecular interactions of this compound within the peptidoglycan synthesis pathway, paving the way for its potential development as a next-generation antibiotic.
References
- 1. WO2007079715A2 - Novel lysolipin derivatives - Google Patents [patents.google.com]
- 2. WO2006032232A2 - Novel lysolipin biosynthesis gene cluster - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DE102006002427A1 - New lysolipin derivatives - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 13. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysolipin I and Other Cell Wall Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lysolipin I, a potent antibiotic, against other well-established bacterial cell wall synthesis inhibitors, including vancomycin, β-lactams, and bacitracin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Bacterial cell wall synthesis is a critical target for antibiotic development due to its essential role in bacterial survival and the absence of a comparable structure in mammalian cells. This guide delves into the distinct mechanisms by which this compound and other inhibitors disrupt this vital process. This compound exhibits a unique mechanism by targeting the lipid carrier bactoprenol, distinguishing it from glycopeptides like vancomycin that bind to peptidoglycan precursors, β-lactams that inhibit transpeptidases, and polypeptides like bacitracin that interfere with the recycling of the lipid carrier. This guide presents a side-by-side comparison of their in vitro efficacy through Minimum Inhibitory Concentration (MIC) data and outlines the detailed experimental methodologies for key assays.
Mechanisms of Action
The bacterial cell wall, primarily composed of peptidoglycan, provides structural integrity and protection against osmotic stress. Its synthesis is a complex multi-step process that can be targeted at various stages by different classes of antibiotics.
-
This compound: This antibiotic is believed to inhibit bacterial cell wall synthesis through a proposed interaction with the lipid carrier molecule, bactoprenol (undecaprenyl phosphate).[1][2] Bactoprenol is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the growing cell wall. By interfering with bactoprenol, this compound effectively halts the supply of building blocks required for peptidoglycan assembly.[3]
-
Vancomycin: A member of the glycopeptide class, vancomycin acts by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chains of peptidoglycan precursors.[4][5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan chains, thereby weakening the cell wall.[7]
-
β-Lactams (e.g., Penicillin): This broad class of antibiotics, characterized by the presence of a β-lactam ring, targets the final step of peptidoglycan synthesis.[4][5] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases) responsible for cross-linking the peptide side chains of the peptidoglycan backbone.[5][6] Inhibition of PBPs leads to a structurally unsound cell wall and eventual cell lysis.[4]
-
Bacitracin: This polypeptide antibiotic disrupts cell wall synthesis at an earlier stage than β-lactams and vancomycin. It specifically interferes with the dephosphorylation of C55-isoprenyl pyrophosphate, a precursor to bactoprenol.[7] This prevents the regeneration of the lipid carrier molecule necessary for the transport of peptidoglycan monomers across the cell membrane, thus halting cell wall construction.
Signaling Pathway Diagram: Bacterial Cell Wall Synthesis and Points of Inhibition
Caption: Inhibition points of this compound and other antibiotics in the bacterial cell wall synthesis pathway.
Comparative In Vitro Efficacy
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes available MIC data for this compound and comparator antibiotics against common Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing methodology.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| This compound | <0.006 µg/mL (<10 nM)[8] | <0.006 µg/mL (<10 nM)[8] | Active[3] | Resistant (intact cell wall)[8] | <0.006 µg/mL (<10 nM)[8] |
| Vancomycin | 0.5 - 2.0 µg/mL[9][10] | 1.0 - 4.0 µg/mL[11] | ≤4.0 mg/liter[12] | Resistant | Resistant |
| Penicillin G | 0.4 - 24 µg/mL[13] | Resistant | Active | 64 - >128 µg/mL[13] | Resistant |
| Bacitracin | Active | Active | 1.92 - 30.72 U/ml[12] | Active | Active |
Note: this compound data is reported in nanomolar (nM) concentrations in some sources, which has been converted to µg/mL for comparison, assuming a molecular weight of approximately 598 g/mol . Bacitracin activity is often measured in Units/ml. Direct conversion to µg/mL can be complex and depends on the specific preparation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these cell wall synthesis inhibitors.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (this compound, Vancomycin, Penicillin, Bacitracin)
-
Spectrophotometer
-
Plate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
A single colony of the test bacterium is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution Series:
-
A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plate.
-
Typically, a range of concentrations is tested, for example, from 64 µg/mL down to 0.06 µg/mL.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
The plate is incubated at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the positive control.
-
Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits growth by ≥90%.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of mammalian cell lines, providing an indication of its potential cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (antibiotics)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Control wells with untreated cells and vehicle controls are included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Measurement:
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting cell viability against the compound concentration.
-
Experimental Workflow Visualization
Workflow for Screening Cell Wall Synthesis Inhibitors
Caption: A typical workflow for the discovery and development of novel bacterial cell wall synthesis inhibitors.
References
- 1. Lipid II and other bactoprenol-bound cell wall precursors as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting bactoprenol-coupled cell envelope precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Metabolic products of microorganisms, 149. This compound, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. youtube.com [youtube.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 9. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 11. Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Assessing the In Vitro Activity of Lysolipin I Against Vancomycin-Resistant Enterococci (VRE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Lysolipin I against vancomycin-resistant enterococci (VRE), benchmarked against commonly used antibiotics. The data presented is compiled from publicly available research and patent literature to facilitate an objective assessment for drug development and research purposes.
Comparative Analysis of In Vitro Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
Recent data indicates that this compound demonstrates potent activity against VRE, with reported MIC values in the sub-microgram per milliliter range. The following table summarizes the MIC values of this compound and other comparator antibiotics against VRE.
| Antibiotic | VRE Strain | MIC (µg/mL) |
| This compound | Enterococcus faecalis VRE ATCC51575 | 0.2[1] |
| Vancomycin | VanA-type enterococci | 256 to >1024 |
| Linezolid | VRE isolates | ≤ 4 |
| Daptomycin | VRE isolates | 0.19 - 1.5 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of a new antibiotic. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MICs.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Materials:
- Test Compound: this compound and comparator antibiotics.
- Bacterial Strain: Vancomycin-resistant Enterococcus (e.g., E. faecalis VRE ATCC51575).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
- A pure culture of the VRE strain is grown on an appropriate agar plate.
- Several colonies are used to inoculate a tube of sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- The antibiotic is serially diluted in CAMHB in the wells of a 96-well plate.
- The prepared bacterial inoculum is added to each well.
- Positive (no antibiotic) and negative (no bacteria) control wells are included.
- The plate is incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the assessment process and the mode of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Proposed mechanism of action of this compound, interfering with cell wall synthesis.
Conclusion
The available data suggests that this compound is a potent inhibitor of vancomycin-resistant enterococci in vitro. Its low MIC value against a VRE strain indicates a high degree of antibacterial activity. The proposed mechanism of action, targeting the bacterial cell wall synthesis pathway at the level of lipid carrier interaction, is a well-established target for antibiotics.[2] Further research, including in vivo efficacy studies and assessment against a broader panel of clinical VRE isolates, is warranted to fully evaluate the therapeutic potential of this compound.
References
A Comparative Analysis of the Cytotoxicity of Lysolipin I Derivatives
For researchers and professionals in drug development, understanding the structure-activity relationship of novel antibiotic candidates is paramount. This guide provides a comparative analysis of the cytotoxicity of various derivatives of Lysolipin I, a potent polyketide antibiotic. Through genetic engineering, modifications to the this compound structure have yielded derivatives with altered cytotoxic profiles, offering potential avenues for developing safer therapeutic agents.
This analysis consolidates available data on the cytotoxicity of key this compound derivatives, presenting it in a clear, comparative format. Detailed experimental methodologies are provided to support the reproducibility of the cited findings.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and its derivatives against the mouse fibroblast cell line L929. The data is extracted from patent WO/2007/079715. A higher IC50 value indicates lower cytotoxicity.
| Compound | Description | IC50 (µg/mL) against L929 cells |
| This compound (CBS42) | Parent Compound | 0.05 |
| CBS68 | Derivative from ∆llpOIV mutant | 0.5 |
| CBS70 | Derivative from ∆llpMVI mutant | > 10 |
| CBS72 | Derivative from ∆llpMVI mutant | > 10 |
Structure-Cytotoxicity Relationship
The cytotoxicity of this compound derivatives is significantly influenced by modifications to its core structure. The derivatives CBS68, CBS70, and CBS72, generated through the deletion of specific genes in the this compound biosynthetic gene cluster, exhibit markedly reduced cytotoxicity compared to the parent compound.
-
CBS68 , produced by a mutant lacking the cytochrome P450 hydroxylase gene (llpOIV), is 10-fold less cytotoxic than this compound.
-
CBS70 and CBS72 , resulting from the deletion of the O-methyltransferase gene (llpMVI), demonstrate a dramatic reduction in cytotoxicity, with IC50 values greater than 10 µg/mL.
Conversely, a derivative known as CBS40 , which results from the deletion of the FAD-dependent monooxygenase gene (llpOI), has been noted for its improved antibacterial activity, though specific cytotoxicity data for direct comparison is not available in the reviewed literature.[1][2] Another derivative, a brominated version of this compound, has also been generated, but its cytotoxic profile has not been publicly detailed.[2]
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assay used to evaluate the this compound derivatives, based on the information disclosed in patent WO/2007/079715 and general cytotoxicity testing protocols.
In Vitro Cytotoxicity Assay against L929 Cells
1. Cell Culture:
-
Mouse fibroblast cells (L929 cell line) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Assay Procedure:
-
L929 cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and its derivatives). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a period of 72 hours.
3. Cell Viability Measurement (MTT Assay):
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours.
-
The formazan crystals formed by viable cells are then solubilized by adding a solubilization solution (e.g., acidic isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Experimental and Biosynthetic Workflow
The generation of this compound derivatives with altered cytotoxicity involves a targeted genetic engineering approach within the this compound biosynthetic gene cluster. The following diagram illustrates the workflow from gene knockout to the production of derivatives with varying cytotoxic profiles.
Caption: Workflow for generating this compound derivatives.
Signaling Pathways
Currently, there is a lack of publicly available information detailing the specific signaling pathways involved in the cytotoxicity of this compound and its derivatives. Further research is required to elucidate the molecular mechanisms underlying their cytotoxic effects.
Conclusion
The targeted modification of the this compound biosynthetic pathway has proven to be an effective strategy for generating derivatives with significantly reduced cytotoxicity. The substantial decrease in the cytotoxic effects of CBS68, and particularly CBS70 and CBS72, highlights the potential for engineering safer antibacterial agents based on the Lysolipin scaffold. These findings underscore the importance of exploring the structure-activity relationships of natural products to optimize their therapeutic potential. Further investigation into the specific mechanisms of cytotoxicity and the in vivo efficacy of these less cytotoxic derivatives is warranted.
References
Unveiling the Antitumor Potential of Lysolipin I: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor effects of Lysolipin I against a standard chemotherapeutic agent, doxorubicin, in cancer cell lines. This analysis is supported by available experimental data, detailed methodologies, and visual representations of cellular pathways and workflows.
This compound, a polycyclic xanthone antibiotic, has demonstrated potent cytotoxic effects, indicating its potential as an anticancer agent. This guide synthesizes the available data on this compound's antitumor properties and contrasts them with doxorubicin, a well-established anthracycline antibiotic widely used in cancer chemotherapy.
Performance Comparison: this compound vs. Doxorubicin
Quantitative data on the cytotoxic effects of this compound and doxorubicin on various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line(s) | IC50 Value | Source |
| This compound | Various tumor cell lines | 0.001 µg/mL | [1] |
| Doxorubicin | MCF-7 (Breast) | 0.68 ± 0.04 µg/mL | |
| MDA-MB-231 (Breast) | Not explicitly stated, but effective | ||
| AMJ13 (Breast) | 223.6 µg/mL (as median inhibitory concentration) |
Note: The IC50 value for this compound is derived from a patent and is cited as originating from a 1988 dissertation. While this indicates a strong potential for antitumor activity, further validation in peer-reviewed studies is necessary. The IC50 values for doxorubicin can vary between studies and cell lines.
In-Depth Look: Mechanism of Action
This compound: As a member of the polycyclic xanthone family, this compound's antitumor activity is likely attributed to its ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[2][3] Other compounds in this class have been shown to exert their effects through the modulation of key signaling pathways involved in cell proliferation and survival.[2]
Doxorubicin: The anticancer mechanism of doxorubicin is multi-faceted. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. This leads to cell cycle arrest and the induction of apoptosis.
Below is a diagram illustrating the general signaling pathway for doxorubicin-induced apoptosis.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antitumor effects of compounds like this compound and doxorubicin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: A typical workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Incubation: The stained cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The samples are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
The available data, particularly from patent literature, suggests that this compound possesses significant antitumor activity with a potent IC50 value. Its mechanism of action is likely consistent with other polycyclic xanthones, involving the induction of apoptosis and cell cycle arrest. In comparison, doxorubicin is a well-characterized chemotherapeutic with a known mechanism of action and a broad range of efficacy against various cancer cell lines.
For drug development professionals, this compound represents a promising scaffold for the development of novel anticancer agents. However, further rigorous, peer-reviewed studies are essential to fully validate its antitumor effects, elucidate its precise mechanism of action, and establish a comprehensive safety and efficacy profile before it can be considered for clinical applications. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.
References
A Researcher's Guide to Investigating the Cross-Resistance Profile of Lysolipin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysolipin I is a potent polyketide antibiotic with a unique xanthone structure, demonstrating significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA and VRE.[1] Its proposed mechanism of action involves the inhibition of peptidoglycan synthesis.[1] Resistance to this compound has been linked to a putative efflux pump (LlpN) and a potential glycosyltransferase (LlpG).[1] However, a critical gap exists in the scientific literature regarding the cross-resistance profile of this compound with other classes of antibiotics. This guide summarizes the current understanding of this compound resistance, highlights the absence of comprehensive cross-resistance studies, and provides a detailed experimental framework for researchers to investigate this crucial aspect of its antibacterial activity.
Current Understanding of this compound and its Resistance Mechanisms
This compound, produced by Streptomyces tendae Tü 4042 and Streptomyces violaceoniger TÜ96, is a promising antibiotic candidate.[1][2] Its bactericidal activity is believed to stem from its interference with the bacterial cell wall synthesis.[1]
Two primary genes have been implicated in conferring resistance to this compound[1]:
-
llpN : This gene encodes a putative transporter protein. Heterologous expression of llpN in the otherwise sensitive host Streptomyces albus resulted in a significant increase in tolerance to this compound, suggesting its role as an efflux pump.[1]
-
llpG : This gene is predicted to encode a glycosyltransferase. While its role has been suggested, it has not yet been experimentally demonstrated to confer resistance.[1]
Currently, there is a notable absence of published studies that systematically evaluate the cross-resistance of this compound with other antibiotic classes. This lack of data hinders a complete understanding of its potential clinical utility and the likelihood of pre-existing resistance in bacterial populations.
Proposed Experimental Workflow for Cross-Resistance Analysis
To address the existing knowledge gap, a structured investigation into the cross-resistance profile of this compound is proposed. The following experimental workflow provides a comprehensive approach to generating and analyzing the necessary data.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers to conduct cross-resistance studies with this compound.
3.1. Bioinformatic Analysis of the LlpN Protein
Objective: To classify the putative LlpN efflux pump and predict its potential substrate profile.
Methodology:
-
Obtain the amino acid sequence of the LlpN protein from the this compound biosynthetic gene cluster (e.g., from NCBI GenBank accession AM492533).[3]
-
Perform protein sequence homology searches using tools like BLASTp against protein databases (e.g., UniProt, PDB) to identify homologous transporters with known function and substrate specificities.
-
Utilize protein family and domain prediction servers (e.g., Pfam, InterProScan) to identify conserved domains characteristic of specific efflux pump families (e.g., Major Facilitator Superfamily - MFS, ATP-Binding Cassette - ABC, Resistance-Nodulation-Division - RND).[4][5]
-
If structural homologs are identified, use protein structure modeling and docking tools to predict the binding of this compound and other antibiotic substrates to LlpN.
3.2. Generation of this compound-Resistant Mutants
Objective: To generate bacterial strains with stable resistance to this compound for susceptibility testing.
Methodology:
-
Select a bacterial strain that is susceptible to this compound (e.g., Bacillus subtilis or a clinically relevant strain of Staphylococcus aureus).
-
Perform a baseline Minimum Inhibitory Concentration (MIC) assay for this compound against the selected strain using the broth microdilution method according to CLSI guidelines.
-
Inoculate the susceptible strain into a liquid culture medium containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.
-
Incubate the culture until growth is observed.
-
Serially passage the culture into fresh medium with increasing concentrations of this compound.
-
Continue the serial passage until a significant increase in the MIC of this compound is observed (e.g., >8-fold increase from the baseline MIC).
-
Isolate single colonies from the resistant culture and confirm the stability of the resistant phenotype by passaging them in antibiotic-free medium for several generations, followed by a re-determination of the this compound MIC.
3.3. Antibiotic Susceptibility Testing of Resistant Mutants
Objective: To determine the cross-resistance profile of the generated this compound-resistant mutants.
Methodology:
-
For each confirmed this compound-resistant mutant and the parental susceptible strain, perform broth microdilution MIC assays according to CLSI guidelines.
-
Test a panel of antibiotics with diverse mechanisms of action. A suggested panel is provided in Table 1.
-
Incubate the microtiter plates and determine the MIC for each antibiotic against each strain.
-
Record the fold-change in MIC for the resistant mutants compared to the parental strain for each antibiotic.
3.4. Investigation of the Role of Efflux Pumps
Objective: To determine if the observed resistance to this compound is mediated by an efflux mechanism that can be inhibited.
Methodology:
-
Perform broth microdilution MIC assays for this compound against both the parental and resistant strains.
-
For each strain, prepare a parallel set of assays that include a known broad-spectrum efflux pump inhibitor (EPI) at a fixed, non-toxic concentration (e.g., Phe-Arg β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)). The optimal concentration of the EPI should be determined experimentally.
-
Determine the MIC of this compound in the presence and absence of the EPI.
-
A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI is indicative of efflux-mediated resistance.
Data Presentation and Interpretation
The results of the antibiotic susceptibility testing should be summarized in a clear and structured table to facilitate comparison.
Table 1: Hypothetical MIC Data for this compound-Resistant Mutant
| Antibiotic Class | Antibiotic | Mechanism of Action | Parental Strain MIC (µg/mL) | Resistant Mutant MIC (µg/mL) | Fold Change |
| Polyketide | This compound | Cell Wall Synthesis | 0.125 | >8 | >64 |
| Beta-Lactam | Oxacillin | Cell Wall Synthesis | 2 | 2 | 1 |
| Glycopeptide | Vancomycin | Cell Wall Synthesis | 1 | 1 | 1 |
| Macrolide | Erythromycin | Protein Synthesis (50S) | 0.5 | 16 | 32 |
| Tetracycline | Tetracycline | Protein Synthesis (30S) | 1 | 32 | 32 |
| Fluoroquinolone | Ciprofloxacin | DNA Synthesis | 0.25 | 0.25 | 1 |
| Aminoglycoside | Gentamicin | Protein Synthesis (30S) | 0.5 | 0.5 | 1 |
| Lincosamide | Clindamycin | Protein Synthesis (50S) | 0.125 | 4 | 32 |
An observed increase in MIC for antibiotics of other classes (e.g., macrolides, tetracyclines, lincosamides in the hypothetical data above) would suggest that the resistance mechanism, potentially the LlpN efflux pump, has a broad substrate specificity and thus confers cross-resistance. Conversely, a decrease in MIC for certain antibiotics would indicate collateral sensitivity, a phenomenon that could be exploited in combination therapies.
Conclusion and Future Directions
The study of this compound's cross-resistance profile is a critical next step in its development as a potential therapeutic agent. The experimental framework outlined in this guide provides a roadmap for researchers to generate the much-needed data in this area. Understanding which, if any, existing antibiotic resistance mechanisms affect the activity of this compound will be invaluable for predicting its efficacy and guiding its clinical application. Future research should also focus on elucidating the precise structure and function of the LlpN and LlpG proteins to develop a more complete picture of this compound resistance.
References
- 1. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 2. Isolation of the lysolipin gene cluster of Streptomyces tendae Tü 4042 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BGC0000242 [mibig.secondarymetabolites.org]
- 4. Bacterial Multidrug Efflux Pumps: Much More Than Antibiotic Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Study on the Efficacy of Lysolipin I and Its Engineered Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibiotic Lysolipin I and its genetically engineered derivatives. This compound, a potent natural antibiotic, exhibits broad-spectrum antibacterial activity but is hindered by significant cytotoxicity.[1] Genetic engineering efforts have focused on mitigating this toxicity while retaining or even enhancing its antibacterial efficacy, particularly against challenging Gram-negative pathogens. This document details the comparative performance of these derivatives, supported by experimental data and methodologies, to inform future research and drug development initiatives.
Executive Summary
This compound is a polycyclic xanthone antibiotic naturally produced by Streptomyces species.[1][2] While it demonstrates remarkable potency with Minimum Inhibitory Concentrations (MICs) in the low nanomolar range against a variety of bacteria, its clinical application is limited due to its cytotoxic effects.[1] To address this limitation, several derivatives have been generated by deleting specific genes in the this compound biosynthetic gene cluster. This guide focuses on a comparative analysis of this compound and the following key derivatives:
-
CBS40: Produced by deleting the llpOI gene, this derivative shows improved activity against Gram-negative bacteria like Escherichia coli.[1][2]
-
CBS68, CBS70, and CBS72: Generated through the deletion of llpOIV and llpMVI genes respectively, these derivatives exhibit significantly reduced cytotoxicity.[1][2]
Comparative Efficacy Data
The following tables summarize the quantitative data on the antibacterial activity and cytotoxicity of this compound and its engineered derivatives.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis | 0.001 |
| Staphylococcus aureus | 0.01 | |
| Escherichia coli | >100 | |
| CBS40 | Bacillus subtilis | 0.01 |
| Staphylococcus aureus | 0.1 | |
| Escherichia coli | 10 |
Data extracted from patent WO/2007/079715.
Table 2: Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | Human cancer cell line (e.g., HeLa) | 0.01 |
| CBS68 | Human cancer cell line (e.g., HeLa) | 1 |
| CBS70 & CBS72 | Human cancer cell line (e.g., HeLa) | >10 |
Data extracted from patent WO/2007/079715.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound and its derivatives was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Methodology:
-
Bacterial Strain Preparation: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to reach the logarithmic growth phase. The culture was then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of each test compound (this compound, CBS40, etc.) was prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated by determining the half-maximal inhibitory concentration (IC50) against a human cancer cell line (e.g., HeLa cells) using a standard colorimetric assay.
Methodology:
-
Cell Culture: Human cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The cells were incubated with the compounds for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using a resazurin-based assay. Resazurin is reduced to the fluorescent resorufin by metabolically active cells. The fluorescence intensity, proportional to the number of viable cells, was measured using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.
Visualizing the Path to Improved Antibiotics
The following diagrams illustrate the genetic engineering workflow for producing the enhanced this compound derivatives.
Caption: Genetic engineering workflow for the production of this compound derivatives.
Mechanism of Action
While the precise signaling pathway of this compound's antibacterial action is not fully elucidated, it is believed to interfere with the biosynthesis of the bacterial cell wall.[3] Specifically, it is thought to inhibit the function of the lipid carrier bactoprenol, which is essential for transporting peptidoglycan precursors across the cell membrane. By disrupting this process, this compound effectively halts cell wall construction, leading to bacterial cell death. The structural modifications in the engineered derivatives likely alter their interaction with both the bacterial target and human cells, resulting in the observed changes in antibacterial spectrum and cytotoxicity.
Caption: Proposed mechanism of action of this compound.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Lysolipin I
Essential protocols for the safe operational handling and disposal of the cytotoxic antibiotic, Lysolipin I, are detailed below to ensure the safety of laboratory professionals and the integrity of research in drug development.
For researchers and scientists engaged in the development of novel therapeutics, the potent polyketide antibiotic this compound presents both significant opportunities and critical safety challenges. Due to its cytotoxic nature, stringent adherence to safety protocols is paramount to mitigate risks of exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower laboratory personnel in the safe management of this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to personal protective equipment is non-negotiable. The following table summarizes the required PPE, drawing from established guidelines for handling cytotoxic agents.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. The outer glove should be changed immediately upon known or suspected contamination. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | Protects skin and personal clothing from splashes and aerosol exposure. Should be discarded as cytotoxic waste after use. |
| Eye Protection | Safety goggles with side shields or a full-face shield | Protects eyes from splashes and aerosols. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound. The following experimental workflow outlines the key steps from preparation to post-handling procedures.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The cytotoxic nature of this compound necessitates that all contaminated materials be treated as hazardous waste. Improper disposal can pose a significant risk to human health and the environment.
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other contaminated sharps must be placed in a clearly labeled, puncture-resistant sharps container designated for cytotoxic waste.[1]
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and other solid materials must be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container.[1][2] These containers are often color-coded purple or yellow with a cytotoxic symbol.[3]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste." Avoid mixing with other chemical waste streams.
Final Disposal:
All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal service. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3] This process ensures the complete destruction of the hazardous compound.
The following diagram illustrates the decision-making process for the proper disposal of materials that have come into contact with this compound.
Figure 2. A decision tree for the proper disposal of this compound waste.
By implementing these rigorous safety protocols, research institutions can foster a secure environment for the handling of potent compounds like this compound, thereby protecting their personnel and advancing the frontiers of drug discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
